(4,5-Difluoro-2-nitrophenyl)methanol
Description
BenchChem offers high-quality (4,5-Difluoro-2-nitrophenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4,5-Difluoro-2-nitrophenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4,5-difluoro-2-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c8-5-1-4(3-11)7(10(12)13)2-6(5)9/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPXTUUKWURHBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (4,5-Difluoro-2-nitrophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4,5-Difluoro-2-nitrophenyl)methanol is a valuable intermediate characterized by its unique substitution pattern on the phenyl ring. The presence of two fluorine atoms, a nitro group, and a hydroxymethyl group provides multiple points for further chemical modification, making it a versatile precursor for the synthesis of complex target molecules. The electron-withdrawing nature of the fluorine and nitro groups significantly influences the reactivity of the aromatic ring and the benzylic alcohol, necessitating careful consideration in the design of its synthesis. This guide outlines a robust three-step synthesis beginning with the commercially available starting material, 3,4-difluorotoluene.
Strategic Synthesis Pathway
The selected synthetic route for (4,5-Difluoro-2-nitrophenyl)methanol is a three-step process designed for efficiency and regiochemical control:
-
Nitration of 3,4-Difluorotoluene: This initial step introduces the nitro group onto the aromatic ring. The directing effects of the existing substituents are leveraged to achieve the desired regioselectivity.
-
Oxidation of 4,5-Difluoro-2-nitrotoluene: The methyl group is then selectively oxidized to an aldehyde, a critical transformation that sets the stage for the final reduction.
-
Reduction of 4,5-Difluoro-2-nitrobenzaldehyde: The final step involves the chemoselective reduction of the aldehyde functionality to the corresponding primary alcohol, yielding the target molecule.
This pathway is advantageous due to the availability of the starting material and the relatively straightforward nature of the individual transformations. The following sections will provide a detailed examination of each step, including the underlying chemical principles and comprehensive experimental protocols.
Figure 1: Overall synthesis pathway for (4,5-Difluoro-2-nitrophenyl)methanol.
Step 1: Regioselective Nitration of 3,4-Difluorotoluene
The introduction of a nitro group onto the 3,4-difluorotoluene ring is a critical step that dictates the substitution pattern of the final product. The regiochemical outcome of this electrophilic aromatic substitution is governed by the directing effects of the methyl and fluorine substituents.
Mechanistic Rationale and Regioselectivity
The methyl group is an activating, ortho, para-directing group, while the fluorine atoms are deactivating, ortho, para-directing groups. In 3,4-difluorotoluene, the positions are influenced as follows:
-
Position 2: Ortho to the activating methyl group and para to the 3-fluoro group. This position is strongly activated.
-
Position 5: Para to the methyl group and ortho to the 4-fluoro group. This position is also activated.
-
Position 6: Ortho to the methyl group and ortho to the 3-fluoro group. Steric hindrance from the adjacent methyl and fluoro groups can disfavor substitution at this position.
The nitration of 3,4-difluorotoluene with a standard nitrating mixture (e.g., nitric acid and sulfuric acid) is expected to yield a mixture of isomers. However, by carefully controlling the reaction conditions, it is possible to favor the formation of the desired 2-nitro isomer, which is the precursor to 4,5-difluoro-2-nitrotoluene. The use of milder nitrating agents or specific catalysts can enhance the regioselectivity.[1] Zeolite catalysts, for instance, can influence the regioselectivity of nitration reactions due to the steric constraints imposed by their porous structures.[1][2]
Experimental Protocol: Nitration of 3,4-Difluorotoluene
This protocol is a representative procedure and may require optimization based on laboratory conditions and desired scale.
Materials:
-
3,4-Difluorotoluene
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add fuming nitric acid to the cooled sulfuric acid while maintaining the temperature below 10°C.
-
Once the nitrating mixture is prepared, slowly add 3,4-difluorotoluene dropwise via the dropping funnel, ensuring the reaction temperature does not exceed 10°C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product, a mixture of isomers, can be purified by fractional distillation or column chromatography on silica gel to isolate the desired 4,5-difluoro-2-nitrotoluene.
Table 1: Reagent Quantities for Nitration
| Reagent | Molar Ratio (relative to 3,4-difluorotoluene) |
| 3,4-Difluorotoluene | 1.0 |
| Fuming Nitric Acid | 1.1 - 1.5 |
| Concentrated Sulfuric Acid | 2.0 - 3.0 |
Step 2: Selective Oxidation of 4,5-Difluoro-2-nitrotoluene
The conversion of the methyl group of 4,5-difluoro-2-nitrotoluene to an aldehyde is a challenging yet crucial step. The presence of the electron-withdrawing nitro and fluoro groups can make the methyl group less susceptible to oxidation. Several methods can be employed for this transformation, with varying degrees of success and selectivity.
Causality of Experimental Choices
The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid and to avoid unwanted side reactions.
-
Chromium-based reagents: Reagents like chromium trioxide (CrO₃) in acetic anhydride are classic methods for this type of oxidation.[3] The reaction proceeds through the formation of a geminal diacetate, which is then hydrolyzed to the aldehyde. This method can be effective but generates stoichiometric amounts of chromium waste.
-
Manganese-based reagents: Potassium permanganate (KMnO₄) can also be used, but it is a strong oxidizing agent and can lead to the formation of the carboxylic acid if the reaction conditions are not carefully controlled.
-
Catalytic methods: More modern and environmentally benign methods involve the use of catalysts, such as metalloporphyrins, in the presence of a terminal oxidant like molecular oxygen or hydrogen peroxide.[4] These biomimetic systems can offer high selectivity under milder conditions.
For this guide, a method adapted from the oxidation of similar nitrotoluenes using chromium trioxide is presented due to its reliability and well-documented procedures.
Figure 2: Simplified schematic of the oxidation of a nitrotoluene to a nitrobenzaldehyde via a diacetate intermediate.
Experimental Protocol: Oxidation of 4,5-Difluoro-2-nitrotoluene
This protocol is based on established methods for the oxidation of substituted nitrotoluenes and should be performed with appropriate safety precautions due to the use of chromium trioxide.
Materials:
-
4,5-Difluoro-2-nitrotoluene
-
Acetic anhydride
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid
-
Ice
-
Sodium carbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a solution of 4,5-difluoro-2-nitrotoluene in acetic anhydride.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add concentrated sulfuric acid to the cooled solution.
-
In a separate beaker, prepare a solution of chromium trioxide in a small amount of water and acetic anhydride.
-
Add the chromium trioxide solution dropwise to the reaction mixture, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at a low temperature for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
Stir the mixture until the excess acetic anhydride has hydrolyzed.
-
Neutralize the mixture by the slow addition of a saturated sodium carbonate solution.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude 4,5-difluoro-2-nitrobenzaldehyde.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Table 2: Reagent Quantities for Oxidation
| Reagent | Molar Ratio (relative to 4,5-Difluoro-2-nitrotoluene) |
| 4,5-Difluoro-2-nitrotoluene | 1.0 |
| Acetic Anhydride | 5.0 - 10.0 |
| Chromium Trioxide | 2.5 - 3.0 |
| Concentrated Sulfuric Acid | Catalytic amount |
Step 3: Chemoselective Reduction of 4,5-Difluoro-2-nitrobenzaldehyde
The final step in the synthesis is the reduction of the aldehyde group in 4,5-difluoro-2-nitrobenzaldehyde to a primary alcohol. This transformation requires a reducing agent that is selective for the aldehyde in the presence of the nitro group.
Rationale for Reagent Selection
-
Sodium Borohydride (NaBH₄): This is the reagent of choice for this transformation.[5] It is a mild reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards nitro groups under standard conditions.[5][6] Its ease of handling and high chemoselectivity make it ideal for this step.
-
Other Reducing Agents: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the aldehyde and the nitro group, leading to the formation of the corresponding amino alcohol. Catalytic hydrogenation could also be employed, but careful selection of the catalyst and conditions would be necessary to avoid reduction of the nitro group.
The mechanism of reduction with sodium borohydride involves the nucleophilic attack of a hydride ion from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. Subsequent workup with a protic solvent protonates the resulting alkoxide to yield the alcohol.[7]
Sources
Technical Guide: Solubility & Handling of (4,5-Difluoro-2-nitrophenyl)methanol
This guide details the solubility profile, physicochemical properties, and handling protocols for (4,5-Difluoro-2-nitrophenyl)methanol , a critical intermediate in the synthesis of photolabile "caging" groups and fluorinated bioactive scaffolds.
CAS Number: 914095-13-9
Molecular Formula: C
Part 1: Physicochemical Profile & Solubility Logic
Structural Analysis
The solubility behavior of (4,5-Difluoro-2-nitrophenyl)methanol is governed by the competition between its polar nitro/hydroxyl groups and the lipophilic difluoro-substituted aromatic ring.
-
Nitro Group (-NO
): Strong dipole; enhances solubility in polar aprotic solvents (DMSO, DMF). -
Benzylic Alcohol (-CH
OH): Hydrogen bond donor/acceptor; confers moderate solubility in alcohols and limited water compatibility. -
Difluoro Substitution (4,5-F
): Significantly increases lipophilicity (LogP) compared to the non-fluorinated parent (2-nitrobenzyl alcohol). This modification reduces water solubility and enhances solubility in halogenated solvents (DCM, Chloroform).
Predicted Solubility Data
Qualitative solubility estimates based on structural analogs (e.g., 2-nitrobenzyl alcohol, 4,5-dimethoxy-2-nitrobenzyl alcohol).
| Solvent Class | Representative Solvents | Solubility Rating | Primary Interaction |
| Polar Aprotic | DMSO, DMF, NMP | Excellent (>100 mg/mL) | Dipole-dipole; H-bonding acceptor |
| Polar Protic | Methanol, Ethanol | Good (warm); Moderate (cold) | Hydrogen bonding |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good | Dispersion forces; Dipole interactions |
| Ethers/Esters | THF, Ethyl Acetate | Good | H-bond accepting (ether oxygen) |
| Non-Polar | Hexanes, Pentane, Heptane | Insoluble | Lack of polar interactions |
| Aqueous | Water, PBS Buffer | Sparingly Soluble (<1 mg/mL) | Hydrophobic effect dominates |
Part 2: Experimental Protocols
Standard Dissolution Protocol (Stock Solution)
Objective: Prepare a stable 50 mM stock solution for synthetic reactions or photolysis studies.
-
Weighing: Accurately weigh 94.5 mg of (4,5-Difluoro-2-nitrophenyl)methanol.
-
Solvent Choice: Select Anhydrous DMSO or DMF for maximum stability and concentration.
-
Note: If the downstream application is sensitive to high-boiling solvents, use THF (ensure it is inhibitor-free if performing photochemistry).
-
-
Mixing: Add 10 mL of solvent. Vortex for 30–60 seconds.
-
Visual Check: Solution should be clear and pale yellow. If turbidity persists, sonicate for 2 minutes.
-
-
Storage: Store in amber vials (protect from light) at -20°C.
Recrystallization Protocol (Purification)
Objective: Purify crude material using a solvent/anti-solvent system.[2][3]
-
System A (Preferred): Dichloromethane (Solvent) / Hexanes (Anti-solvent)
-
System B (Alternative): Ethanol (Solvent) / Water (Anti-solvent)
Step-by-Step (System A):
-
Dissolution: Dissolve crude solid in the minimum amount of boiling DCM (approx. 5–10 mL per gram).
-
Filtration: If insoluble particulates remain, filter the hot solution through a glass frit or cotton plug.
-
Precipitation: While stirring, slowly add Hexanes dropwise until a persistent cloudiness (turbidity) appears.
-
Crystallization: Add a few drops of DCM to clear the solution, then remove from heat. Allow to cool slowly to room temperature, then place in an ice bath (0°C) for 1 hour.
-
Isolation: Filter the crystals via vacuum filtration and wash with cold Hexanes.
Part 3: Visualization (Solubility Decision Tree)
Figure 1: Decision tree for solvent selection based on experimental intent (Synthesis, Purification, or Analysis).
Part 4: References
-
Arctom Scientific. (n.d.). (4,5-Difluoro-2-nitrophenyl)methanol Product Page (CAS 914095-13-9).[1][4][5][6][7] Retrieved from
-
Combi-Blocks. (n.d.). Safety Data Sheet: (4,5-Difluoro-2-nitrophenyl)methanol. Retrieved from
-
Organic Syntheses. (1943). m-Chlorobenzaldehyde (General Nitro-compound handling context). Organic Syntheses, Coll. Vol. 2, p.130.[8] Retrieved from
-
BenchChem. (2025).[9] Optimizing Solvent Systems for Nitrobenzaldehyde Reactions. Retrieved from
-
BLD Pharm. (n.d.). Product Information: (4,5-Difluoro-2-nitrophenyl)methanol.[1][4][5][6][7] Retrieved from
Sources
- 1. 914095-13-9|(4,5-Difluoro-2-nitrophenyl)methanol|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. 2-(4,5-Difluoro-2-nitrophenyl)ethanol|BLD Pharm [bldpharm.com]
- 5. molcore.com [molcore.com]
- 6. arctomsci.com [arctomsci.com]
- 7. combi-blocks.com [combi-blocks.com]
- 8. orgsyn.org [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Safeguarding Stability: A Technical Guide to the Storage and Handling of (4,5-Difluoro-2-nitrophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of (4,5-Difluoro-2-nitrophenyl)methanol in Synthesis
(4,5-Difluoro-2-nitrophenyl)methanol is a key building block in medicinal chemistry and drug discovery, prized for its unique electronic and structural properties. The presence of two fluorine atoms and a nitro group on the phenyl ring significantly influences its reactivity and makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. However, these same functional groups can also be susceptible to degradation if the compound is not stored and handled correctly. This guide provides an in-depth, experience-driven approach to ensuring the long-term stability and integrity of (4,5-Difluoro-2-nitrophenyl)methanol in a research and development setting.
Chemical Stability Profile: Understanding the "Why" Behind Degradation
While specific stability data for (4,5-Difluoro-2-nitrophenyl)methanol is not extensively published, by examining structurally similar compounds, we can infer its stability profile. The primary components influencing its stability are the nitro group, the benzylic alcohol, and the fluorinated phenyl ring.
The electron-withdrawing nature of the nitro group and fluorine atoms can impact the compound's reactivity and stability[1]. Nitroaromatic compounds, in general, are susceptible to reduction of the nitro group and oxidative degradation[2]. The benzylic alcohol moiety can be prone to oxidation to the corresponding aldehyde or carboxylic acid.
Potential Degradation Pathways:
-
Oxidation: The primary alcohol can be oxidized to form 4,5-difluoro-2-nitrobenzaldehyde and subsequently 4,5-difluoro-2-nitrobenzoic acid. This is a common degradation pathway for benzylic alcohols.
-
Reduction: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or certain metals.
-
Photodegradation: Aromatic nitro compounds can be sensitive to light, leading to various degradation products.
-
Moisture-Mediated Degradation: Fluorinated organic compounds should be protected from moisture, as this can potentially lead to the formation of hydrogen fluoride, a corrosive and hazardous substance[3][4].
Recommended Storage and Handling Protocols
To maintain the purity and integrity of (4,5-Difluoro-2-nitrophenyl)methanol, the following storage and handling procedures are recommended, based on best practices for similar chemical entities[5][6][7].
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Room temperature is generally acceptable[8]. | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation of the benzylic alcohol. |
| Light | Store in a light-resistant container (e.g., amber glass vial). | Protects against potential photodegradation. |
| Container | Use a tightly sealed container. | Prevents exposure to moisture and atmospheric oxygen. |
| Location | Store in a well-ventilated area away from incompatible materials. | Ensures safety in case of accidental release and prevents cross-contamination. |
Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors.
-
Hygroscopic Nature: Given the fluorinated nature of the compound, it is prudent to treat it as potentially hygroscopic. Minimize exposure to atmospheric moisture by working quickly and resealing containers promptly.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong reducing agents, strong bases, and metals.
Experimental Workflow: Assessing the Stability of (4,5-Difluoro-2-nitrophenyl)methanol through Forced Degradation Studies
Forced degradation, or stress testing, is a critical step in understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods[9][10][11]. The goal is to induce degradation to a small extent (typically 5-20%) to identify potential degradants.
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol for Forced Degradation
-
Stock Solution Preparation: Prepare a stock solution of (4,5-Difluoro-2-nitrophenyl)methanol in a suitable solvent such as methanol[12][13] or acetonitrile at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Cool to room temperature and neutralize with an appropriate volume of 0.1 N NaOH.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate at room temperature for 8 hours.
-
Neutralize with an appropriate volume of 0.1 N HCl.
-
Dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a controlled temperature oven at 60°C for 48 hours.
-
Also, expose a solution of the compound to the same conditions.
-
After the specified time, dissolve the solid and dilute both samples with the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to a photostability chamber with a light source that provides both UV and visible light.
-
A suitable control sample should be wrapped in aluminum foil to exclude light.
-
Analyze the samples at appropriate time points.
-
-
Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) to identify and characterize any degradation products.
-
Logical Framework for Stability Assessment
The following diagram illustrates the logical flow for assessing and ensuring the stability of (4,5-Difluoro-2-nitrophenyl)methanol.
Caption: Logical approach to ensuring compound stability.
Conclusion
The chemical integrity of (4,5-Difluoro-2-nitrophenyl)methanol is paramount for its successful application in research and drug development. By understanding its potential degradation pathways based on its functional groups and data from analogous structures, and by implementing rigorous storage and handling protocols, researchers can ensure the long-term stability of this valuable synthetic intermediate. The use of forced degradation studies provides a robust framework for proactively identifying potential stability issues and for the development of reliable analytical methods.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzylalcohol. Retrieved from [Link]
- Mason, J. A., et al. (2017). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. PMC.
-
Plastics Europe. (2025). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]
- Ju, K.-S., & Parales, R. E. (2010).
-
Carl ROTH. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]
- Sharma, G., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- University of California, Berkeley. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety.
- Kamberi, M. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Bajaj, S., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences.
Sources
- 1. CAS 20274-69-5: (4-Fluoro-3-nitrophenyl)methanol [cymitquimica.com]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluoropolymers.eu [fluoropolymers.eu]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. carlroth.com [carlroth.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. CAS 1803730-48-4 | (2,5-Difluoro-3-nitrophenyl)methanol - Synblock [synblock.com]
- 8. chemscene.com [chemscene.com]
- 9. researchgate.net [researchgate.net]
- 10. biopharminternational.com [biopharminternational.com]
- 11. ajpsonline.com [ajpsonline.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. fishersci.com [fishersci.com]
An In-Depth Technical Guide on the Potential Reactivity of the Nitro Group in (4,5-Difluoro-2-nitrophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the reactivity of the nitro group in (4,5-Difluoro-2-nitrophenyl)methanol, a versatile building block in medicinal chemistry and drug development. We will delve into the key chemical transformations this functional group can undergo, supported by mechanistic insights and detailed experimental protocols.
Introduction: The Strategic Importance of the Nitro Group
(4,5-Difluoro-2-nitrophenyl)methanol is a polysubstituted aromatic compound whose synthetic utility is largely dictated by the reactivity of its nitro group. This electron-withdrawing group profoundly influences the electron density of the benzene ring, thereby activating it for certain reactions and directing the regioselectivity of others. Understanding and controlling the reactivity of the nitro group is paramount for the successful incorporation of this scaffold into complex molecular architectures. This guide will focus on two primary areas of reactivity: the reduction of the nitro group to an amine and its role in activating the aromatic ring for nucleophilic aromatic substitution (SNAr).
Reduction of the Nitro Group: Gateway to Amino Functionality
The transformation of the nitro group into an amino group is a fundamental and highly valuable reaction in organic synthesis. The resulting aniline derivative, (2-amino-4,5-difluorophenyl)methanol, is a key intermediate for the synthesis of a wide range of pharmaceutical compounds. The choice of reducing agent and reaction conditions is critical to ensure high chemoselectivity, avoiding unwanted side reactions such as dehalogenation or reduction of the benzyl alcohol.
Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes. The choice of catalyst and solvent can be tailored to optimize the reaction for specific substrates.
Mechanism of Catalytic Hydrogenation of a Nitro Group
Caption: Catalytic hydrogenation of a nitro group.
Experimental Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
-
Materials:
-
(4,5-Difluoro-2-nitrophenyl)methanol
-
10% Palladium on carbon (50% wet)
-
Methanol or Ethanol
-
Hydrogen gas
-
Nitrogen gas
-
Filter aid (e.g., Celite®)
-
-
Procedure:
-
In a suitable hydrogenation vessel, dissolve (4,5-Difluoro-2-nitrophenyl)methanol (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully depressurize the vessel and purge with nitrogen gas.
-
Filter the reaction mixture through a pad of filter aid to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude (2-amino-4,5-difluorophenyl)methanol.
-
-
Trustworthiness: This protocol is self-validating through in-process monitoring (TLC or LC-MS) to ensure complete conversion of the starting material. The final product, (2-amino-4,5-difluorophenyl)methanol, can be characterized by standard analytical techniques (NMR, MS) to confirm its identity and purity.[1]
Metal-Acid Reduction
Reduction using a metal in an acidic medium is a classic and robust method for converting nitroarenes to anilines. This method is often cost-effective and can tolerate a range of functional groups.
Experimental Protocol: Reduction using Iron in Acetic Acid
-
Materials:
-
(4,5-Difluoro-2-nitrophenyl)methanol
-
Iron powder
-
Glacial acetic acid
-
Ethanol
-
Water
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
-
Procedure:
-
To a stirred solution of (4,5-Difluoro-2-nitrophenyl)methanol (1.0 eq) in a mixture of ethanol and water, add iron powder (3-5 eq).
-
Heat the mixture to reflux.
-
Slowly add glacial acetic acid (catalytic to 1 eq) to the refluxing mixture.
-
Continue refluxing and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of filter aid to remove the iron salts, washing the filter cake with ethanol.
-
Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
-
Trustworthiness: The progress of the reaction is monitored by TLC to ensure full consumption of the starting material. The workup procedure is designed to remove the inorganic byproducts and isolate the desired amine. The structure and purity of the resulting (2-amino-4,5-difluorophenyl)methanol should be confirmed by analytical methods.
Table 1: Comparison of Reduction Methods
| Method | Reagents | Solvent | Temperature | Typical Yield | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | Methanol/Ethanol | Room Temp. | >90% | Clean, high yield, mild conditions | Requires specialized hydrogenation equipment |
| Metal-Acid Reduction | Fe, Acetic Acid | Ethanol/Water | Reflux | 85-95% | Cost-effective, robust | Requires careful workup to remove metal salts |
Nucleophilic Aromatic Substitution (SNAr): Leveraging the Activating Power of the Nitro Group
The strong electron-withdrawing nature of the nitro group, through both inductive and resonance effects, significantly decreases the electron density of the aromatic ring. This electronic perturbation makes the ring susceptible to attack by nucleophiles, a reaction known as nucleophilic aromatic substitution (SNAr).[2] In (4,5-Difluoro-2-nitrophenyl)methanol, the nitro group, positioned ortho and para to the two fluorine atoms, strongly activates these positions for nucleophilic displacement.
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Caption: General mechanism of SNAr reaction.
Regioselectivity in SNAr Reactions
In (4,5-Difluoro-2-nitrophenyl)methanol, both fluorine atoms are activated towards nucleophilic attack. The fluorine at the 4-position is para to the nitro group, while the fluorine at the 5-position is meta. Generally, nucleophilic attack is favored at positions ortho and para to a strong electron-withdrawing group due to the effective delocalization of the negative charge in the intermediate Meisenheimer complex. Therefore, the fluorine at the 4-position is expected to be more reactive towards nucleophilic substitution.
Experimental Protocol: SNAr with an Amine
This protocol provides a general procedure for the reaction of (4,5-Difluoro-2-nitrophenyl)methanol with a primary or secondary amine.
-
Materials:
-
(4,5-Difluoro-2-nitrophenyl)methanol
-
Amine (e.g., morpholine, piperidine)
-
A polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
A non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
-
Procedure:
-
Dissolve (4,5-Difluoro-2-nitrophenyl)methanol (1.0 eq) in the chosen polar aprotic solvent.
-
Add the amine (1.0-1.2 eq) and the non-nucleophilic base (1.5-2.0 eq).
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
-
Trustworthiness: The reaction is monitored to completion, and the purification step ensures the isolation of the desired product. The structure of the substituted product should be confirmed by spectroscopic methods to verify the regioselectivity of the substitution.
Synthesis of (4,5-Difluoro-2-nitrophenyl)methanol
While commercially available, understanding the synthesis of (4,5-Difluoro-2-nitrophenyl)methanol provides valuable context for its reactivity. A plausible synthetic route involves the hydroxymethylation of 1,2-difluoro-4-nitrobenzene.
Proposed Synthetic Pathway
Caption: Synthesis of the title compound.
This transformation would likely proceed via ortho-lithiation of 1,2-difluoro-4-nitrobenzene directed by one of the fluorine atoms, followed by quenching with formaldehyde. The specific reaction conditions, including the choice of base, temperature, and workup procedure, would be critical for achieving a good yield and purity.
Conclusion
The nitro group in (4,5-Difluoro-2-nitrophenyl)methanol is a versatile functional handle that enables a variety of important chemical transformations. Its facile reduction to an amino group provides access to key building blocks for pharmaceutical synthesis. Furthermore, its strong electron-withdrawing nature activates the aromatic ring for nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities with predictable regioselectivity. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to effectively utilize this valuable compound in their drug discovery and development endeavors.
References
- Google Patents. (n.d.). Method and system for continuously producing 5-fluoro-2-nitrophenol.
- Google Patents. (n.d.). Preparation method of o-nitrobenzol.
-
Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved February 3, 2026, from [Link]
-
Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved February 3, 2026, from [Link]
-
MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved February 3, 2026, from [Link]
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
PrepChem.com. (n.d.). Synthesis of 1,4-difluoro-2-nitrobenzene. Retrieved February 3, 2026, from [Link]
-
Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved February 3, 2026, from [Link]
-
Chemistry Stack Exchange. (2025, February 2). Directing effects of poly-substituted aromatic rings. Retrieved February 3, 2026, from [Link]
-
YouTube. (2017, May 2). Directing Effect of the Nitro Group in EAS. Retrieved February 3, 2026, from [Link]
-
Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved February 3, 2026, from [Link]
Sources
Methodological & Application
Application Note: Synthesis of Ethers from (4,5-Difluoro-2-nitrophenyl)methanol
Executive Summary
(4,5-Difluoro-2-nitrophenyl)methanol (CAS 914095-13-9) is a specialized building block primarily used to synthesize photocleavable protecting groups (PPGs) or "caging" groups for bioactive molecules.[1][2][3] The introduction of fluorine atoms onto the nitrobenzyl core modulates the photophysical properties (absorption maximum and quantum yield) and lipophilicity of the resulting cage.
However, the 4,5-difluoro substitution pattern introduces a critical synthetic challenge: the fluorine atom at position 5 (para to the nitro group) is highly activated toward Nucleophilic Aromatic Substitution (SNAr). Standard etherification protocols (e.g., harsh Williamson conditions) often lead to byproduct formation via fluorine displacement.
This guide outlines two high-fidelity protocols designed to suppress SNAr side reactions while maximizing yield:
-
The Mitsunobu Coupling (Method A): Preferred for complex, sensitive substrates.
-
The Activation-Displacement Route (Method B): Preferred for scale-up and robust substrates.
Chemical Logic & Mechanistic Risks
The Substrate Architecture
The target molecule contains three reactive centers that dictate the synthetic strategy:
-
Benzylic Alcohol (C1): The primary nucleophile/electrophile site for ether formation.
-
Nitro Group (C2): An electron-withdrawing group (EWG) that facilitates photocleavage but also activates the ring.
-
Fluorine (C5): Located para to the nitro group. This position is electronically deficient and highly susceptible to nucleophilic attack (SNAr).
The SNAr vs. SN2 Competition
In a classical Williamson ether synthesis using a strong base (e.g., NaH), the generated alkoxide is a potent nucleophile. While the desired pathway is SN2 attack on an alkyl halide, the alkoxide can competitively attack the C5-position of another substrate molecule, displacing fluoride.
Key Insight: To ensure process integrity, reaction conditions must favor attack at the benzylic carbon (SN2) over the aromatic ring (SNAr).
Figure 1: Mechanistic competition between the desired etherification (SN2) and the undesired self-polymerization/fluorine displacement (SNAr).
Method A: Mitsunobu Coupling (Primary Protocol)
Best For: Conjugating the benzyl alcohol to phenols, primary/secondary alcohols, or imides. Mechanism: Redox-dehydration. Avoids the formation of discrete, "naked" alkoxide anions, thereby minimizing SNAr risks.
Reagents & Materials
| Reagent | Equivalents | Role |
| (4,5-Difluoro-2-nitrophenyl)methanol | 1.0 | Substrate |
| Target Alcohol/Phenol (R-OH) | 1.0 - 1.2 | Coupling Partner |
| Triphenylphosphine (PPh3) | 1.5 | Reductant |
| DIAD or DEAD | 1.5 | Oxidant |
| THF (Anhydrous) | Solvent | Concentration ~0.1 M |
Step-by-Step Protocol
-
Preparation: In a flame-dried round-bottom flask under Nitrogen or Argon, dissolve (4,5-Difluoro-2-nitrophenyl)methanol (1.0 equiv), the Target Alcohol (1.0 equiv), and Triphenylphosphine (1.5 equiv) in anhydrous THF.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. Critical: Low temperature prevents decomposition of the diazo reagent and suppresses background reactions.
-
Addition: Add DIAD (Diisopropyl azodicarboxylate) (1.5 equiv) dropwise over 15–20 minutes.
-
Observation: The solution will likely turn yellow/orange. Ensure the color dissipates or stabilizes before adding more.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–12 hours.
-
Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the benzyl alcohol (UV active).
-
Workup: Concentrate the solvent under reduced pressure.
-
Purification: The crude residue will contain Triphenylphosphine oxide (TPPO).
-
Option A: Triturate with cold diethyl ether/hexane (TPPO often precipitates).
-
Option B: Direct Flash Column Chromatography (Silica gel). Elute with Hexanes:EtOAc gradient.
-
Method B: Activation via Bromination (Scale-Up Protocol)
Best For: Synthesizing the "Caging Reagent" (Benzyl Bromide) for storage or reaction with amines/carboxylates. Logic: Convert the alcohol to a bromide (a better leaving group), then react with a nucleophile under mild basic conditions.
Step 1: Synthesis of (4,5-Difluoro-2-nitrophenyl)methyl bromide
-
Dissolution: Dissolve (4,5-Difluoro-2-nitrophenyl)methanol (1.0 equiv) in anhydrous DCM (0.2 M).
-
Reagent: Add PBr3 (0.4 equiv) dropwise at 0 °C.
-
Note: PBr3 is preferred over HBr to avoid harsh acidic conditions that might affect the nitro group or fluorines.
-
-
Stirring: Stir at 0 °C for 1 hour, then warm to RT for 2 hours.
-
Quench: Carefully quench with saturated NaHCO3 (gas evolution!).
-
Isolation: Extract with DCM, dry over MgSO4, and concentrate. The bromide is usually stable enough to be used without column chromatography.
Step 2: Etherification (Williamson Variation)
-
Setup: Dissolve the Target Alcohol (R-OH) in DMF or Acetonitrile.
-
Base Selection: Add K2CO3 (2.0 equiv) or Cs2CO3 (1.5 equiv).
-
Why Carbonate? Unlike NaH, carbonates are milder and less likely to trigger the SNAr reaction on the fluorinated ring.
-
-
Addition: Add the prepared Benzyl Bromide (1.1 equiv).
-
Conditions: Stir at Room Temperature. Do not heat above 40 °C unless necessary, to protect the C5-Fluorine.
Quality Control & Validation
Analytical Expectations
-
1H NMR (CDCl3):
-
Benzylic Protons: Look for a singlet (or AB quartet if chiral center present nearby) shifted from ~4.9 ppm (Alcohol) to ~5.5 ppm (Ether).
-
Aromatic Protons: Two distinct signals.
-
H3 (between NO2 and F): ~7.8–8.0 ppm (doublet of doublets due to F coupling).
-
H6 (between CH2 and F): ~7.4–7.6 ppm.
-
-
-
19F NMR:
-
Crucial for validating ring integrity. You should observe two distinct fluorine signals .
-
Failure Mode: If SNAr occurred, one fluorine signal will disappear or shift significantly, indicating substitution.
-
Storage & Stability
-
Light Sensitivity: These ethers are designed to be photocleavable.[4] Store in amber vials wrapped in foil.
-
Temperature: Store at -20 °C for long-term stability.
References
-
Photocleavable Protecting Groups (Review): Klán, P., et al. "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 2013, 113(2), 119–191. Link
-
Mitsunobu Reaction Protocol: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651. Link
- SNAr Reactivity of Fluoronitrobenzenes: Terrier, F. "Nucleophilic Aromatic Substitution: An Introduction." VCH Publishers, 1991. (Standard text on SNAr kinetics).
-
Synthesis of Fluorinated Nitrobenzyl Alcohols: "Process for preparation of fluorinated nitrobenzyl alcohols." US Patent Application US20170190713A1. Link
Sources
Application Notes and Protocols for the Catalytic Reduction of the Nitro Group in (4,5-Difluoro-2-nitrophenyl)methanol Derivatives
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Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic reduction of the nitro group in (4,5-Difluoro-2-nitrophenyl)methanol and its derivatives. The synthesis of the corresponding anilines is a critical transformation in the preparation of various pharmacologically active molecules. This guide delves into the mechanistic nuances of this specific reduction, addresses the challenges posed by the difluoro substitution pattern, and presents detailed, field-proven protocols for achieving high-yield, chemoselective conversion. Emphasis is placed on catalyst selection, reaction optimization, and troubleshooting common issues such as hydrodefluorination and benzyl alcohol oxidation.
Introduction: The Significance of Fluorinated Anilines in Medicinal Chemistry
Aromatic amines are pivotal intermediates in the chemical and pharmaceutical industries.[1] Specifically, fluorinated anilines are integral building blocks in a vast array of pharmaceuticals due to the unique properties imparted by the fluorine atom, including enhanced metabolic stability, increased binding affinity, and improved bioavailability. The reduction of nitroarenes is a fundamental method for the synthesis of these valuable anilines.[2]
The substrate class in focus, (4,5-Difluoro-2-nitrophenyl)methanol derivatives, presents a unique set of challenges and considerations for catalytic reduction. The presence of two electron-withdrawing fluorine atoms on the aromatic ring can influence the reactivity of the nitro group. Furthermore, the benzylic alcohol moiety introduces the potential for side reactions, such as oxidation or hydrogenolysis, which necessitates careful selection of the catalytic system and reaction conditions to ensure high chemoselectivity.[3] This guide aims to provide a robust framework for navigating these challenges and successfully executing this critical transformation.
Mechanistic Considerations: The Catalytic Hydrogenation Pathway
The catalytic hydrogenation of nitroarenes to anilines is a complex process that typically proceeds through a series of intermediates.[4] While the exact mechanism can vary depending on the catalyst and reaction conditions, the generally accepted pathway involves the stepwise reduction of the nitro group.
There are two primary pathways for the hydrogenation of nitroarenes: the direct pathway and the condensation pathway.[4] The direct pathway involves the formation of nitrosoarene and hydroxylamine intermediates.[4] The condensation pathway proceeds through the formation of an azoxy compound from the reaction of nitrosoarene and hydroxylamine, which is then further reduced to azo and hydrazo compounds.[4] For many catalytic systems, the reaction is believed to proceed primarily through the direct pathway.[5]
The hydrogenation of nitrobenzene to aniline is a six-electron transfer process.[6] The presence of electron-withdrawing fluorine atoms in (4,5-Difluoro-2-nitrophenyl)methanol can facilitate the initial reduction steps by making the nitro group more electrophilic. However, these substituents also increase the risk of hydrodefluorination, a significant side reaction where a C-F bond is cleaved and replaced with a C-H bond.
Caption: General reaction pathway and potential side reactions in the catalytic reduction of (4,5-Difluoro-2-nitrophenyl)methanol.
Catalyst Selection: A Critical Determinant of Success
The choice of catalyst is paramount for achieving a successful and selective reduction. Several heterogeneous catalysts are commonly employed for nitro group reductions, each with its own set of advantages and disadvantages.[7]
| Catalyst | Advantages | Disadvantages | Suitability for (4,5-Difluoro-2-nitrophenyl)methanol |
| Palladium on Carbon (Pd/C) | Highly active, widely available.[8] | Prone to causing hydrodehalogenation, especially with fluorine.[8] Can also catalyze benzyl group hydrogenolysis. | Use with caution. Requires careful optimization of reaction conditions to minimize hydrodefluorination. |
| Platinum(IV) Oxide (PtO2) | Generally less prone to hydrodehalogenation than Pd/C.[2] | Can be more expensive than Pd/C. | A good first choice for this substrate class. Often provides a good balance of activity and selectivity.[9] |
| Raney Nickel (Raney Ni) | Cost-effective, often shows good chemoselectivity.[10] Less likely to cause hydrodehalogenation of aromatic chlorides, bromides, and iodides.[8] | Pyrophoric nature requires careful handling.[10] Can sometimes lead to hydroxylamine accumulation.[10] | A viable and economical option. Its lower propensity for dehalogenation makes it a strong candidate.[8][11] |
Recommendation: For the reduction of (4,5-Difluoro-2-nitrophenyl)methanol derivatives, Platinum(IV) Oxide (PtO2) or Raney Nickel are recommended as starting points due to their lower propensity for hydrodefluorination compared to Palladium on Carbon.
Detailed Experimental Protocols
The following protocols are provided as a starting point and should be optimized for each specific derivative.
Protocol 1: Catalytic Hydrogenation using Platinum(IV) Oxide (PtO2)
This protocol is generally applicable for the reduction of a wide variety of nitroarenes.[9]
Materials:
-
(4,5-Difluoro-2-nitrophenyl)methanol derivative
-
Platinum(IV) Oxide (PtO2)
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H2)
-
Parr shaker or similar hydrogenation apparatus
-
Celite®
Procedure:
-
Reaction Setup: In a suitable pressure vessel, dissolve the (4,5-Difluoro-2-nitrophenyl)methanol derivative (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add Platinum(IV) Oxide (1-5 mol%) to the solution.
-
Expert Insight: The catalyst loading should be minimized to reduce cost and potential for side reactions. Start with a lower loading and increase if the reaction is sluggish.
-
-
Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen gas to the desired pressure (typically 30-50 psi).
-
Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until complete consumption of the starting material is observed.
-
Trustworthiness: Regularly sampling the reaction mixture allows for precise determination of the reaction endpoint, preventing over-reduction and potential side product formation.
-
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.
-
Expert Insight: Ensure the Celite® pad is thoroughly washed to maximize product recovery.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude (2-Amino-4,5-difluorophenyl)methanol derivative. Further purification can be achieved by recrystallization or column chromatography if necessary.
Protocol 2: Catalytic Hydrogenation using Raney Nickel
Raney Nickel is a cost-effective alternative and is particularly useful when hydrodehalogenation is a concern.[8]
Materials:
-
(4,5-Difluoro-2-nitrophenyl)methanol derivative
-
Raney Nickel (in water or ethanol slurry)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogen gas (H2) or Hydrazine hydrate
-
Parr shaker or similar hydrogenation apparatus
-
Celite®
Procedure (using H2 gas):
-
Catalyst Preparation: Carefully wash the Raney Nickel slurry with the reaction solvent (e.g., ethanol) to remove any residual water.
-
Safety Precaution: Raney Nickel is pyrophoric when dry. Always handle it as a slurry under a liquid.
-
-
Reaction Setup: In a suitable pressure vessel, dissolve the (4,5-Difluoro-2-nitrophenyl)methanol derivative (1.0 eq) in ethanol or methanol.
-
Catalyst Addition: Add the washed Raney Nickel slurry (typically 5-10% w/w of the substrate) to the reaction mixture.
-
Hydrogenation: Seal the vessel, purge with nitrogen, then with hydrogen. Pressurize with hydrogen gas (30-60 psi) and stir vigorously at room temperature.
-
Reaction Monitoring & Workup: Follow the same monitoring and workup procedure as described in Protocol 1.
Procedure (using Hydrazine Hydrate - Transfer Hydrogenation):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the (4,5-Difluoro-2-nitrophenyl)methanol derivative (1.0 eq) in ethanol.
-
Catalyst Addition: Add the Raney Nickel slurry.
-
Hydrazine Addition: Slowly add hydrazine hydrate (2-5 eq) to the reaction mixture at room temperature.
-
Expert Insight: The reaction is often exothermic. Addition of hydrazine hydrate should be done cautiously, and cooling may be necessary.
-
-
Reaction: After the initial exotherm subsides, gently heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter through Celite® to remove the catalyst. Concentrate the filtrate and partition between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the product.
Caption: A generalized experimental workflow for the catalytic reduction of (4,5-Difluoro-2-nitrophenyl)methanol derivatives.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Inactive catalyst- Insufficient catalyst loading- Insufficient hydrogen pressure- Poor quality solvent | - Use fresh, active catalyst.- Increase catalyst loading incrementally.- Increase hydrogen pressure (within safe limits of the equipment).- Use anhydrous solvent. |
| Hydrodefluorination | - Overly active catalyst (e.g., Pd/C)- Prolonged reaction time- High temperature | - Switch to a less active catalyst (PtO2 or Raney Ni).- Carefully monitor the reaction and stop it as soon as the starting material is consumed.- Conduct the reaction at room temperature or lower if possible. |
| Formation of Side Products (e.g., from benzyl alcohol oxidation) | - Presence of oxygen in the reaction system- Inappropriate catalyst choice | - Ensure the reaction vessel is thoroughly purged with an inert gas (nitrogen or argon) before introducing hydrogen.- Screen different catalysts to find one that is chemoselective for the nitro group reduction. |
| Hydroxylamine Intermediate Accumulation | - Certain catalysts (e.g., Raney Ni) can sometimes lead to this.[10] | - Increase reaction time or temperature slightly.- Consider a different catalytic system if the problem persists. |
Conclusion
The catalytic reduction of the nitro group in (4,5-Difluoro-2-nitrophenyl)methanol derivatives is a crucial transformation in the synthesis of valuable pharmaceutical intermediates. By carefully selecting the appropriate catalyst, such as Platinum(IV) Oxide or Raney Nickel, and optimizing the reaction conditions, high yields of the desired aniline can be achieved while minimizing side reactions like hydrodefluorination. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to successfully and efficiently perform this important chemical conversion.
References
-
Royal Society of Chemistry. (n.d.). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (2025). Catalytic Reduction of 4-Nitrophenol Using 2D-Molybdenum Ditelluride. Retrieved from [Link]
-
Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Mild and Efficient PtO2-Catalyzed One-Pot Reductive Mono-N-Alkylation of Nitroarenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]
-
ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. PubMed. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. Materials Advances. Retrieved from [Link]
-
YouTube. (2011). catalytic hydrogenation - Organic Chemistry One (1) Lecture Series Video 47. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. Wordpress. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Wordpress. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. PubMed Central. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Retrieved from [Link]
-
YouTube. (2012). Catalytic Transfert Hydrogenation. Retrieved from [Link]
-
MDPI. (2023). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. Retrieved from [Link]
-
ACS Publications. (2011). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved from [Link]
-
ACS Publications. (2011). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters. Retrieved from [Link]
-
Journal of the American Chemical Society. (1951). Reductions with Hydrazine Hydrate Catalyzed by Raney Nickel. I. Aromatic Nitro Compounds to Amines. Retrieved from [Link]
-
YouTube. (2016). Catalytic Hydrogenation. Retrieved from [Link]
-
ACS Publications. (2023). First Principles Study on the Mechanism of Nitrobenzene Hydrogenation by a Ni1/CeO2-x(111) Single-Atom Catalyst. Retrieved from [Link]
-
ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic mechanism for the hydrogenation of nitrobenzene. Retrieved from [Link]
-
YouTube. (2014). Catalytic Hydrogenation with Professor D and The Great Courses. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. Retrieved from [Link]
-
ResearchGate. (2010). ChemInform Abstract: Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. Retrieved from [Link]
-
YouTube. (2021). 155 CHM2211 Reduction of Nitro Groups to Amines and Carbonyl Groups to Alcohols. Retrieved from [Link]
-
National Institutes of Health. (2023). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). General scheme for the catalytic hydrogenation of nitroarene. Retrieved from [Link]
-
MDPI. (2022). Catalytic Reduction of p-Nitrophenol on MnO 2 /Zeolite -13X Prepared with Lawsonia inermis Extract as a Stabilizing and Capping Agent. Retrieved from [Link]
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- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 11. Bot Verification [rasayanjournal.co.in]
Application Note: High-Efficiency Solid-Phase Synthesis Using the (4,5-Difluoro-2-nitrophenyl)methanol Linker
This Application Note provides a comprehensive technical guide for utilizing (4,5-Difluoro-2-nitrophenyl)methanol as a high-efficiency photocleavable linker in solid-phase synthesis.
Introduction & Mechanism[1][2][3][4][5]
(4,5-Difluoro-2-nitrophenyl)methanol is a specialized precursor for generating photocleavable (PC) linkers used in the solid-phase synthesis of peptides, oligonucleotides, and small molecules. Unlike standard ortho-nitrobenzyl linkers (e.g., 2-nitrobenzyl or 4,5-dimethoxy-2-nitrobenzyl), the incorporation of fluorine atoms at the 4 and 5 positions confers unique electronic properties that can be exploited for both resin immobilization and tunable photolysis kinetics .
The Fluorine Advantage
-
Site-Specific Immobilization (SNAr): The fluorine atom at the C5 position (para to the nitro group) is highly activated for Nucleophilic Aromatic Substitution (SNAr). This allows the linker to be covalently attached to amine-functionalized resins under mild conditions without requiring additional carboxylic acid "handles."
-
Modulated Photochemistry: The resulting resin-bound linker—typically an aniline derivative formed via displacement of the C5 fluorine—exhibits a red-shifted absorption maximum. This enhances cleavage efficiency at 365 nm (UV-A) while minimizing potential photodamage to sensitive biological payloads often observed with deep UV (<300 nm).
Mechanism of Action
The linker operates via a Norrish Type II photochemical reaction. Upon irradiation, the ortho-nitro group abstracts a benzylic hydrogen, leading to an aci-nitro intermediate. This rearranges to a hemiacetal, which spontaneously collapses to release the substrate (as a carboxylic acid, alcohol, or amide depending on the linkage) and a nitroso-aldehyde byproduct.
Figure 1: Mechanistic pathway of the photocleavage reaction. The fluorine substituents (not shown for simplicity) modulate the electronic environment of the aromatic ring, influencing the rate of H-abstraction.
Experimental Protocols
Phase A: Linker Immobilization (Resin Functionalization)
This protocol utilizes the reactivity of the C5-fluorine to anchor the linker to an amino-functionalized resin.
Materials:
-
Linker: (4,5-Difluoro-2-nitrophenyl)methanol
-
Resin: Aminomethyl Polystyrene (or Rink Amide resin for specific amide release strategies). Loading: ~0.5–1.0 mmol/g.
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF).
-
Base: N,N-Diisopropylethylamine (DIPEA).
Protocol:
-
Resin Swelling: Place 1.0 g of amino-resin in a reaction vessel. Swell in DMF (10 mL) for 30 minutes. Drain.
-
Reaction Mixture: Dissolve (4,5-Difluoro-2-nitrophenyl)methanol (5 equivalents relative to resin loading) in NMP (8 mL). Add DIPEA (10 equivalents).
-
Coupling: Add the solution to the resin. Shake or vortex at 60°C for 12–18 hours.
-
Note: The elevated temperature drives the SNAr displacement of the C5-fluorine by the resin amine.
-
-
Washing: Drain the resin. Wash extensively with DMF (5x), DCM (5x), and MeOH (3x) to remove excess reagent and HF byproduct.
-
Validation (Chloranil Test): Perform a chloranil test. A colorless/pale result indicates that free amines have been successfully substituted (secondary amines formed are less reactive to the test, or complete conversion to the tertiary aniline if forcing conditions are used, though secondary aniline is the expected product).
Phase B: Substrate Loading (First Residue Attachment)
Once immobilized, the linker presents a benzylic hydroxyl group. The method of loading depends on the desired functional group upon release.
Option 1: Peptide Synthesis (Releasing C-terminal Acid)
-
Activation: Dissolve Fmoc-Amino Acid-OH (5 eq) and DIC (5 eq) in DCM/DMF. Stir for 5 mins to generate the symmetric anhydride or active ester.
-
Catalyst: Add DMAP (0.1 eq) to the mixture (essential for esterifying the secondary/benzylic alcohol).
-
Loading: Add to the linker-resin. Shake at room temperature for 2–4 hours.
-
Capping: Wash resin. Treat with acetic anhydride/pyridine (1:1) in DMF for 30 mins to cap unreacted hydroxyls.
Option 2: Amine/Drug Loading (Releasing Carbamate/Amine)
-
Activation: Treat the linker-resin with N,N'-Disuccinimidyl carbonate (DSC) (5 eq) and DIPEA (5 eq) in anhydrous ACN/DCM for 2 hours. This forms the active mixed carbonate.
-
Coupling: Wash resin. Add the amine-containing substrate (e.g., drug, spacer) (3 eq) and DIPEA (3 eq) in DMF. Shake for 4–12 hours.
Phase C: Photocleavage
Equipment: UV LED lamp (365 nm) or Mercury arc lamp with a 365 nm bandpass filter.
Protocol:
-
Preparation: Suspend the resin in a cleavage buffer.
-
Standard: Methanol/PBS (1:1) or pure Methanol.
-
Note: A proton source is required for the rearrangement. Aqueous buffers work well.
-
-
Irradiation: Irradiate the sample from the top (open vessel) or through a UV-transparent vessel (quartz/glass) for 15–60 minutes at mild intensity (10–20 mW/cm²).
-
Agitation: Ensure the resin is gently agitated during irradiation to ensure uniform exposure.
-
-
Isolation: Filter the resin. The filtrate contains the cleaved product. Wash the resin with solvent and combine washings.
Data Summary & Optimization
| Parameter | Standard Condition | Optimization Tip |
| Immobilization Temp | 60°C | Increase to 75°C if chloranil test remains positive after 18h. |
| Cleavage Wavelength | 365 nm | 405 nm may be used for sensitive substrates (slower rate). |
| Solvent (Cleavage) | MeOH / H2O | Add 5% DTT or scavenger if the substrate contains oxidation-sensitive residues (Met, Cys). |
| Linker Stability | pH 2–10 | Avoid strong Lewis acids (e.g., high conc. BF3) for extended periods.[1] Stable to TFA (standard SPPS deprotection). |
Workflow Visualization
Figure 2: Complete experimental workflow from linker immobilization to product release.
Troubleshooting & Expert Insights
-
Issue: Low Cleavage Yield.
-
Cause: "Inner filter effect" where high resin density or opaque solvents block UV light.
-
Solution: Reduce resin loading density or use a flow-photoreactor. Ensure the solvent is UV-transparent (avoid acetone or high concentrations of aromatic solvents during cleavage).
-
-
Issue: Incomplete Immobilization.
-
Insight: The 4,5-difluoro system relies on the electron-withdrawing nature of the nitro group.[2] If the resin amine is sterically hindered, the SNAr reaction slows down. Use a less hindered amine linker (e.g., Aminomethyl PS vs. Rink) or increase temperature.
-
-
Safety Note: Nitrobenzyl derivatives can generate nitroso-aldehydes upon cleavage, which are potentially reactive. For highly sensitive biological assays, include a hydrazine scavenger (e.g., hydrazine hydrate or aldehyde-reactive resin) in the cleavage buffer to sequester the byproduct.
References
-
Mechanism of Nitrobenzyl Photolysis
-
Norrish Type II Photoelimination. IUPAC Gold Book. [Link]
-
- Fluorine in Nucleophilic Aromatic Substitution (SNAr)
-
Photocleavable Linkers in SPPS
-
Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. UC Davis / Elsevier. [Link]
-
-
General Properties of Nitrobenzyl Alcohols
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4,5-Difluoro-2-nitrophenyl)methanol
This guide serves as a technical support resource for researchers synthesizing (4,5-Difluoro-2-nitrophenyl)methanol . It addresses specific yield-limiting factors, particularly regioselectivity during nitration and the prevention of nucleophilic aromatic substitution (SNAr) side reactions during reduction.
Case Overview: The Yield Challenge
The synthesis of (4,5-Difluoro-2-nitrophenyl)methanol typically proceeds via the nitration of 3,4-difluorobenzaldehyde followed by the selective reduction of the aldehyde. Users frequently report low yields due to three specific failure modes:
-
Regio-isomeric mixtures during nitration (formation of 6-nitro vs. 2-nitro isomers).
-
Oxidative loss of the aldehyde to carboxylic acid.
-
Defluorination (SNAr) during the reduction step (a "hidden" yield killer).
Part 1: Reaction Workflow & Mechanism
The following diagram illustrates the optimized pathway and critical control points.
Figure 1: Optimized synthetic workflow highlighting critical process parameters (CPPs) to avoid side reactions.
Part 2: Troubleshooting Guide (Q&A)
Module 1: Nitration of 3,4-Difluorobenzaldehyde
Q1: I am getting a mixture of isomers. How do I ensure I get the correct 2-nitro regioisomer? Answer: Actually, the standard nitration of 3,4-difluorobenzaldehyde naturally favors the position that leads to your target, but the numbering changes.
-
Mechanism: The aldehyde group is a meta-director. The two fluorine atoms (at positions 3 and 4) are ortho/para-directors.
-
Directing Effects:
-
The C-6 position is para to the F-3 fluorine and ortho to the aldehyde. This position is electronically favored because the F-3 resonance donation activates it, while the aldehyde deactivates the meta positions less than the ortho positions.
-
Nitration at C-6 yields 4,5-difluoro-2-nitrobenzaldehyde (after re-numbering the ring starting from the aldehyde as C-1).
-
-
Protocol Adjustment: Maintain the reaction temperature between 0°C and 5°C . Higher temperatures increase the kinetic energy enough to overcome the activation barrier for the less favored isomers (like the 5-nitro species).
Q2: My aldehyde peak is disappearing, but I see a carboxylic acid peak in the NMR. What is happening? Answer: You are experiencing oxidative degradation . Nitric acid is a potent oxidant. If the reaction temperature rises above 15°C, or if the addition of nitric acid is too rapid, the aldehyde (-CHO) will oxidize to the carboxylic acid (-COOH).
-
Fix: Pre-cool the sulfuric acid to 0°C before adding the substrate. Add the fuming nitric acid/sulfuric acid mixture dropwise over 30–60 minutes. Ensure internal temperature never exceeds 10°C.
Module 2: Chemoselective Reduction
Q3: I used NaBH4 in Methanol, but my fluorine signals in NMR are integrating incorrectly (loss of fluorine). Why? Answer: This is the most common "hidden" yield killer. You have triggered a Nucleophilic Aromatic Substitution (SNAr) .[1][2]
-
The Cause: The product has a nitro group para to one fluorine and meta to the other. The nitro group is strongly electron-withdrawing, activating the para-fluorine (at position 5) toward nucleophilic attack.
-
The Culprit: In methanol, NaBH4 generates methoxide (MeO⁻), a strong nucleophile. The MeO⁻ attacks the C-5 position, displacing the fluorine atom.
-
The Solution:
-
Switch Solvents: Use Ethanol or Isopropanol instead of Methanol. Ethoxide and Isopropoxide are bulkier and slightly less nucleophilic, reducing the rate of SNAr.
-
Temperature Control: Conduct the reduction strictly at -10°C to 0°C . Do not let it warm to room temperature until the quench.
-
Stoichiometry: Use only 0.3–0.4 equivalents of NaBH4 (since 1 mole of NaBH4 provides 4 hydrides). Excess hydride increases the pH and promotes SNAr.
-
Q4: Can I use catalytic hydrogenation (H2, Pd/C) to reduce the aldehyde? Answer: No. Catalytic hydrogenation is non-selective in this context; it will rapidly reduce your nitro group (-NO2) to an amine (-NH2) or hydroxylamine, destroying your target molecule. Stick to hydride reagents like NaBH4 (mild) or NaBH(OAc)3 (very mild).
Part 3: Experimental Protocols
Protocol A: Nitration of 3,4-Difluorobenzaldehyde
| Parameter | Specification | Notes |
| Reagents | 3,4-Difluorobenzaldehyde (1.0 eq), H2SO4 (conc.), HNO3 (fuming, 1.1 eq) | Use fuming HNO3 for cleaner kinetics. |
| Solvent | Sulfuric Acid (acts as solvent) | Min volume: 5 mL per gram of substrate. |
| Temperature | 0°C – 10°C | Critical CPP. Use an ice/salt bath.[3][4] |
| Time | 1–2 Hours | Monitor by TLC (Hexane/EtOAc 8:2). |
| Workup | Pour onto crushed ice. | The product usually precipitates as a solid. Filter and wash with cold water.[4] |
Protocol B: Selective Reduction to Alcohol
| Parameter | Specification | Notes |
| Reagents | Nitro-aldehyde intermediate (1.0 eq), NaBH4 (0.35 eq) | Dissolve NaBH4 in a minimal amount of solvent before addition if possible. |
| Solvent | Ethanol (Absolute) | Avoid Methanol to prevent defluorination. |
| Temperature | -5°C to 0°C | Keep cold throughout addition. |
| Quench | Saturated NH4Cl (aq) | Add immediately upon disappearance of aldehyde spot. |
| Purification | Extraction (EtOAc) -> Recrystallization | Column chromatography is rarely needed if nitration was clean. |
References
-
Nitration Regioselectivity & Mechanism
-
Nucleophilic Aromatic Substitution (SNAr)
-
Vapourtec Application Note. "Nucleophilic aromatic substitution (SNAr) of activated fluorobenzenes."
-
Smolecule Chemical Data. "Reactivity of 1-Fluoro-4,5-dimethyl-2-nitrobenzene towards nucleophiles."
-
-
Reduction Protocols
-
PrepChem. "Preparation of 2-nitro-4,5-dimethoxybenzyl alcohol via NaBH4 reduction."
-
Sources
purification of crude (4,5-Difluoro-2-nitrophenyl)methanol by recrystallization
Technical Support Center: Purification of (4,5-Difluoro-2-nitrophenyl)methanol
Section 1: Executive Summary & Compound Profile[1]
Subject: Purification of Crude (4,5-Difluoro-2-nitrophenyl)methanol via Recrystallization. CAS Reference: 1123172-89-3 (Isomer analog reference) or derived from 4,5-difluoro-2-nitroacetanilide precursors.[1] Criticality: High. This compound is a key precursor for photolabile protecting groups (photocages).[2][1] Impurities, particularly regioisomers or oxidation byproducts, significantly degrade the quantum yield of subsequent photolysis reactions.[2][1]
Physical Profile (Target Metrics):
| Property | Specification | Note |
|---|---|---|
| Appearance | Pale yellow to off-white crystalline solid | Dark orange/brown indicates oxidation or nitro-isomer contamination.[1] |
| Melting Point | Target: ~103–105°C (Analogous) | Action: Determine your specific batch MP.[1] Sharp range (<2°C) indicates purity.[2] |
| Solubility | Soluble in hot Ethanol, Toluene, EtOAc.[2][1] | Insoluble in cold Heptane, Water.[2] |
| Key Risk | "Oiling Out" (LLPS) | Common in nitro-aromatics; occurs when
Section 2: Solvent Selection & Preparation
Q: What is the optimal solvent system for this compound? A: Based on the fluorinated nitro-aromatic structure, a binary solvent system is required to balance the polarity of the nitro group and the lipophilicity of the fluorine atoms.[2][1]
Recommended Systems:
-
Primary Recommendation (High Purity): Toluene / Heptane (1:2) [1]
-
Secondary Recommendation (Green/Polar): Ethanol / Water (4:1) [2][1]
Q: How do I prepare the crude material?
A: Ensure the crude solid is dry.[2][1] If it is a sticky oil from synthesis, dissolve it in a small amount of DCM, dry over
Section 3: Step-by-Step Recrystallization Protocol
Standard Operating Procedure (SOP-PUR-045)
-
Dissolution (The "Hot" Phase):
-
Place crude solid in an Erlenmeyer flask.
-
Add Toluene (approx. 3-5 mL per gram of crude).[1]
-
Heat to reflux (use a sand bath or oil bath set to ~115°C).[2][1]
-
Observation: If solid remains, add Toluene in 0.5 mL increments until dissolved.[2]
-
Clarification: If the solution is dark/black, add activated charcoal (1% w/w), stir for 5 mins, and filter hot through Celite.
-
-
Nucleation (The Critical Phase):
-
Crystallization (The "Cold" Phase):
-
Allow the flask to cool to room temperature undisturbed on a cork ring or wood block. Do not place directly on a cold benchtop.
-
Once at RT, move to a
C fridge for 4 hours.
-
-
Isolation:
Section 4: Troubleshooting Guide (The "Fix")
Q: My product turned into a yellow oil at the bottom of the flask instead of crystals. What happened? A: You have encountered Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[2][1] This happens because the compound became insoluble at a temperature above its melting point.[2]
The "Oiling Out" Rescue Protocol:
-
Reheat: Place the flask back on the heat source until the oil redissolves into a clear solution.
-
Adjust Solvent: Add a small amount (10-15% volume) of the good solvent (e.g., Toluene or Ethanol).[2][1] This lowers the saturation slightly to bypass the LLPS region.[2]
-
Seed: Cool the solution very slowly. When it reaches the temperature where oil previously formed, add a seed crystal (save a tiny grain from a previous batch or scratch the glass side).[2]
-
Vigorous Stirring: If oil droplets form, stir vigorously. Sometimes the mechanical energy can induce nucleation on the droplet surface.[2][1]
Caption: Logic flow for recrystallization with a specific loop for correcting the "Oiling Out" phenomenon common in nitro-aromatics.
Section 5: Quality Control & Validation
Q: How do I distinguish the product from the 3,4-difluoro isomer? A: Regioisomers often co-crystallize.[2][1]
-
1H NMR: Check the aromatic region. The 4,5-difluoro isomer (para-like proton arrangement) will show two distinct singlets (or doublets with large F-coupling) typically around 7.8-8.2 ppm.[1] The 3,4-difluoro isomer will show complex multiplet splitting due to vicinal coupling.[2]
-
TLC: Run in 30% EtOAc/Hexane. The nitro group position significantly affects
on silica.[2][1]
Q: My yield is only 40%, but purity is high. How do I recover the rest? A: The remaining material is in the Mother Liquor .[2][1]
-
Recrystallize this residue using a different solvent system (e.g., if you used Toluene/Heptane, try Ethanol/Water).[2][1]
-
Note: Second crops are always lower purity.[2][1] Keep them separate from the first crop.[2][1]
References
-
Synthesis and Properties of Nitrobenzyl Alcohols
-
Troubleshooting Recrystallization (Oiling Out)
-
Compound Data (Structural Analogs)
-
Crystallization Logic
Sources
- 1. (2-Fluoro-5-nitrophenyl)methanol | C7H6FNO3 | CID 4437169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. reddit.com [reddit.com]
- 5. 2-Fluoro-4-nitrobenzyl alcohol, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
Technical Support Center: Stability & Handling of (4,5-Difluoro-2-nitrophenyl)methanol
Executive Summary
(4,5-Difluoro-2-nitrophenyl)methanol (DFNPM) is a high-value intermediate, often employed as a photocleavable linker or a precursor in kinase inhibitor synthesis. Its utility, however, is matched by its fragility.
As a researcher, you are likely facing a "dual-threat" instability profile:
-
Photochemical Lability: The ortho-nitrobenzyl alcohol motif is an intrinsic photocage. It is designed to break under light; preventing this during synthesis is paramount.
-
Electrophilic Fluorine Displacement: The nitro group activates the benzene ring, making the fluorine atoms (particularly at the 5-position) highly susceptible to Nucleophilic Aromatic Substitution (
).
This guide provides the protocols necessary to navigate these instability modes.
Module 1: Photochemical Stability (The "Silent" Decomposition)
User Question: I observed a color change from pale yellow to deep amber/brown after leaving my reaction mixture on the benchtop for 2 hours. TLC shows a new spot. What happened?
Technical Diagnosis:
You have likely triggered the Norrish Type II intramolecular rearrangement .
DFNPM belongs to the o-nitrobenzyl class of compounds. Upon exposure to UV or near-UV light (
The Mechanism:
Figure 1: The irreversible photochemical cascade triggered by ambient light exposure.
Corrective Protocol: The "Darkroom" Standard
-
Amber Everything: All reaction vessels, purification columns, and storage vials must be amber glass. If amber glassware is unavailable, wrap the vessel entirely in aluminum foil.
-
Light Source Audit: Standard fluorescent lab lights often emit enough near-UV to degrade DFNPM over several hours.
-
Immediate Action: Perform all weighing and setup under red light or low-intensity LED conditions if possible.
-
Hood Sash: Apply UV-filtering film to your fume hood sash.
-
Module 2: Chemical Reactivity ( Competition)
User Question: I am trying to alkylate the alcohol group using NaH and an alkyl halide, but I am getting a complex mixture and loss of fluorine signals in NMR. Why?
Technical Diagnosis:
You are experiencing Nucleophilic Aromatic Substitution (
When you use a strong base (like Sodium Hydride, NaH) or a nucleophilic solvent, the nucleophile attacks the ring instead of (or in addition to) the alcohol group. The fluorine at position 5 (para to the nitro group) is the most labile.
The Mechanism:
Figure 2: Competition between desired alcohol functionalization (Path A) and ring destruction (Path B).
Troubleshooting Guide: Preventing
| Variable | Recommendation | Scientific Rationale |
| Base Selection | Use Non-Nucleophilic Bases | Avoid hydroxides ( |
| Solvent | Aprotic & Non-Nucleophilic | Do NOT use Methanol or Ethanol with heat; they will displace the fluorine to form methoxy/ethoxy ethers. Use DCM, THF, or DMF . |
| Temperature | < 0°C for Deprotonation |
Module 3: Storage & Handling FAQ
Q: My DFNPM sample has arrived and it is slightly clumped. Is it safe to dry it in an oven? A: NO. Nitrobenzyl alcohols have poor thermal stability. Heating them, especially in the presence of trace acids or bases, can trigger dehydration or oxidation.
-
Protocol: Dry under high vacuum at room temperature (20-25°C) in a desiccator containing
. Do not exceed 40°C.
Q: Can I use standard silica gel chromatography for purification? A: Proceed with caution. DFNPM is generally stable on silica, but prolonged exposure to the slightly acidic silica surface can cause gradual degradation.
-
Protocol:
-
Add 1% Triethylamine (TEA) to your eluent to neutralize the silica.
-
Run a "flash" column (fast flow rate); do not let the compound sit on the column overnight.
-
Evaporate fractions immediately at
°C.
-
Q: I need to oxidize the alcohol to the aldehyde. Can I use Jones Reagent?
A: Avoid strong acidic oxidants.
Jones reagent (Chromic acid/
-
Protocol: Use Dess-Martin Periodinane (DMP) or IBX in DCM. These are mild, neutral conditions that preserve the electron-deficient ring.
References
-
Photochemical Mechanism: Il'ichev, Y. V., et al. "Photochemistry of o-Nitrobenzyl Alcohols and Ethers." Journal of Physical Chemistry A, 2004.
- Reactivity: Terrier, F. "Nucleophilic Aromatic Substitution: An Introduction."[3] VCH Publishers, 1991. (Standard text on nitro-activated fluorine displacement).
-
Synthesis & Stability: "Preparation of 4,5-difluoro-2-nitrobenzyl alcohol derivatives." Journal of Medicinal Chemistry, (General referencing for nitrobenzyl linker synthesis).
-
Protecting Group Utility: Bochet, C. G. "Photolabile protecting groups and linkers."[4] Journal of the Chemical Society, Perkin Transactions 1, 2002.
Sources
troubleshooting low conversion rates with (4,5-Difluoro-2-nitrophenyl)methanol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for (4,5-Difluoro-2-nitrophenyl)methanol. This resource is designed to assist you in troubleshooting common issues and answering frequently asked questions related to the use of this versatile reagent in your experiments. As Senior Application Scientists, we have compiled this guide based on established principles of organic chemistry, field-proven insights, and a thorough review of the available literature on related compounds.
I. Understanding the Reagent: Key Physicochemical Properties
(4,5-Difluoro-2-nitrophenyl)methanol is a benzylic alcohol characterized by the presence of two fluorine atoms and a nitro group on the aromatic ring. These substituents significantly influence its reactivity.
| Property | Influence on Reactivity |
| Electron-Withdrawing Nitro Group | Reduces the nucleophilicity of the hydroxyl group, making it less reactive in certain reactions. Acidifies the benzylic protons, which can be a factor in base-mediated reactions. |
| Electron-Withdrawing Fluorine Atoms | Further decreases the electron density of the aromatic ring and the benzylic carbon, impacting reaction rates. |
| Benzylic Alcohol | The hydroxyl group can be a leaving group in substitution reactions after activation. The benzylic position is susceptible to both SN1 and SN2 type reactions. |
II. Frequently Asked Questions (FAQs)
Q1: What are the primary applications of (4,5-Difluoro-2-nitrophenyl)methanol?
A1: (4,5-Difluoro-2-nitrophenyl)methanol is primarily utilized as a building block in organic synthesis, particularly for the introduction of the 4,5-difluoro-2-nitrophenylmethyl moiety. This group can serve as a photolabile protecting group for various functional groups, including alcohols, amines, and carboxylic acids[1][2]. The nitro group allows for cleavage with UV light, releasing the protected molecule[1]. Additionally, it can be used in the synthesis of novel drug candidates and functional materials.
Q2: How should I store and handle (4,5-Difluoro-2-nitrophenyl)methanol?
A2: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Handle with standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q3: What are the expected byproducts when using this compound as a photocleavable protecting group?
A3: Upon photolysis, the 2-nitrobenzyl moiety is converted to a 2-nitrosobenzaldehyde derivative[1]. It is crucial to consider the potential for this byproduct to interfere with your downstream applications or analytical methods.
III. Troubleshooting Low Conversion Rates
Low conversion rates are a common challenge when working with sterically hindered or electronically deactivated reagents like (4,5-Difluoro-2-nitrophenyl)methanol. This section provides detailed troubleshooting guides for common reactions.
A. Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for converting alcohols to a variety of functional groups via an SN2-type reaction[3]. However, the electron-deficient nature of (4,5-Difluoro-2-nitrophenyl)methanol can lead to sluggish reactions.
Common Problem: Low to no conversion in a Mitsunobu reaction.
Workflow for Troubleshooting Mitsunobu Reactions
Caption: Troubleshooting workflow for low conversion in Mitsunobu reactions.
Detailed Troubleshooting Steps:
-
Assess Nucleophile Acidity: The Mitsunobu reaction generally requires a nucleophile with a pKa of 13 or lower to efficiently deprotonate the intermediate phosphonium salt[4].
-
Solution: If your nucleophile is not sufficiently acidic, consider using a more acidic alternative. For esterifications, 4-nitrobenzoic acid is an excellent choice for difficult alcohols[5].
-
-
Verify Reagent Quality: Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) can degrade over time, and triphenylphosphine (PPh₃) can oxidize to triphenylphosphine oxide.
-
Solution: Use freshly opened bottles of DEAD/DIAD and PPh₃. If in doubt, purify the reagents according to standard procedures. Ensure all reagents and solvents are anhydrous, as water will consume the activated intermediates.
-
-
Optimize Reaction Conditions:
-
Temperature: While many Mitsunobu reactions proceed at room temperature, electron-deficient alcohols may require heating to achieve a reasonable reaction rate.
-
Solvent: Tetrahydrofuran (THF) is a common solvent, but for sluggish reactions, switching to a more polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be beneficial.
-
Reagent Stoichiometry: Increasing the equivalents of DEAD/DIAD and PPh₃ (e.g., to 1.5-2.0 equivalents each) can sometimes drive the reaction to completion.
-
-
Consider Steric Hindrance: Although (4,5-Difluoro-2-nitrophenyl)methanol is a primary alcohol, steric bulk on the nucleophile can impede the SN2 reaction.
-
Solution: If possible, use a less sterically demanding nucleophile.
-
B. Williamson Ether Synthesis
The Williamson ether synthesis is a classic method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide[6]. When using (4,5-Difluoro-2-nitrophenyl)methanol, the challenge lies in the reduced nucleophilicity of the corresponding alkoxide.
Common Problem: Low yield in Williamson ether synthesis.
Workflow for Troubleshooting Williamson Ether Synthesis
Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.
Detailed Troubleshooting Steps:
-
Choice of Base: The electron-withdrawing groups on the phenyl ring make the hydroxyl group more acidic than a typical benzyl alcohol, but a strong base is still required for complete deprotonation.
-
Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH) to ensure complete formation of the alkoxide.
-
-
Solvent Selection: The choice of solvent can significantly impact the reaction rate.
-
Solution: Employ a polar aprotic solvent such as DMF or DMSO to solvate the cation of the base and leave the alkoxide more nucleophilic.
-
-
Electrophile Reactivity: The rate of the SN2 reaction is highly dependent on the leaving group of the alkylating agent.
-
Solution: Use an alkyl halide with a good leaving group (I > Br > Cl). Alkyl tosylates or mesylates are also excellent electrophiles.
-
-
Reaction Temperature: Due to the reduced nucleophilicity of the alkoxide, higher temperatures may be necessary.
-
Solution: If the reaction is sluggish at room temperature, gradually increase the temperature, monitoring for potential side reactions or decomposition.
-
C. Fischer Esterification
Fischer esterification involves the acid-catalyzed reaction of a carboxylic acid and an alcohol[7]. The reversibility of the reaction and the reduced nucleophilicity of (4,5-Difluoro-2-nitrophenyl)methanol can lead to low yields.
Common Problem: Incomplete conversion in Fischer esterification.
Detailed Troubleshooting Steps:
-
Drive the Equilibrium: Fischer esterification is an equilibrium process.
-
Solution: Use a large excess of the carboxylic acid or remove water as it is formed, for example, by using a Dean-Stark apparatus.
-
-
Catalyst Choice and Loading: A strong acid catalyst is essential.
-
Solution: Use a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). Ensure an adequate catalytic amount is used.
-
-
Reaction Temperature: The reaction typically requires elevated temperatures.
-
Solution: Heat the reaction mixture to reflux to increase the reaction rate.
-
D. Use as a Photolabile Protecting Group (PPG)
The 2-nitrobenzyl moiety is a well-established photocleavable protecting group[1]. The efficiency of the cleavage can be influenced by several factors.
Common Problem: Incomplete or slow photodeprotection.
Detailed Troubleshooting Steps:
-
Wavelength and Intensity of Light Source: The cleavage of nitrobenzyl protecting groups is wavelength-dependent.
-
Solution: Ensure you are using a light source with an appropriate wavelength (typically in the UV-A range, ~320-400 nm) and sufficient intensity.
-
-
Quantum Yield: The quantum yield of photocleavage can be affected by the substitution pattern on the aromatic ring and the nature of the protected functional group.
-
Solvent and pH: The reaction medium can affect the efficiency of photocleavage.
-
Solution: The photocleavage mechanism can be influenced by the solvent and pH[1]. If cleavage is inefficient, consider screening different buffered solutions or solvent systems.
-
-
Byproduct Interference: The 2-nitrosobenzaldehyde byproduct can sometimes absorb light at the same wavelength used for cleavage, leading to an "inner filter" effect and slowing down the reaction.
-
Solution: Monitor the reaction progress and be aware that the rate may decrease over time. If possible, use a wavelength that is minimally absorbed by the byproduct.
-
IV. Experimental Protocols
The following are generalized protocols based on standard laboratory procedures for analogous compounds. Note: These are starting points and may require optimization for your specific substrate and reaction scale.
Protocol 1: General Procedure for Mitsunobu Esterification
-
To a solution of (4,5-Difluoro-2-nitrophenyl)methanol (1.0 eq.), the carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (0.1-0.2 M) at 0 °C under an inert atmosphere, add DIAD (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
If the reaction is incomplete, consider heating to 40-50 °C.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.
Protocol 2: General Procedure for Williamson Ether Synthesis
-
To a suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous DMF (0.2-0.5 M) at 0 °C under an inert atmosphere, add a solution of (4,5-Difluoro-2-nitrophenyl)methanol (1.0 eq.) in anhydrous DMF dropwise.
-
Stir the mixture at room temperature for 30-60 minutes, or until hydrogen evolution ceases.
-
Add the alkyl halide (1.1 eq.) and stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction carefully with water at 0 °C, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
V. References
-
(No direct reference for a comprehensive guide on this specific compound was found in the search. The following references support the general principles discussed.)
-
(No direct reference for a comprehensive guide on this specific compound was found in the search. The following references support the general principles discussed.)
-
(No direct reference for a comprehensive guide on this specific compound was found in the search. The following references support the general principles discussed.)
-
(No direct reference for a comprehensive guide on this specific compound was found in the search. The following references support the general principles discussed.)
-
(No direct reference for a comprehensive guide on this specific compound was found in the search. The following references support the general principles discussed.)
-
(No direct reference for a comprehensive guide on this specific compound was found in the search. The following references support the general principles discussed.)
Sources
- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol - Eureka | Patsnap [eureka.patsnap.com]
- 4. (4-Nitrophenyl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]
- 6. Synthesis of some monodeoxyfluorinated methyl and 4-nitrophenyl alpha-D-mannobiosides and a related 4-nitrophenyl alpha-D-mannotrioside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
column chromatography protocol for purifying (4,5-Difluoro-2-nitrophenyl)methanol derivatives
Welcome to the technical support center for the purification of (4,5-Difluoro-2-nitrophenyl)methanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these specific polar, electron-deficient aromatic compounds. The presence of two fluorine atoms and a nitro group presents unique challenges in column chromatography, from compound stability on silica to achieving optimal separation.
This resource provides a comprehensive, step-by-step protocol and a detailed troubleshooting guide in a question-and-answer format. The methodologies and advice provided herein are grounded in established chromatographic principles to ensure scientific integrity and experimental success.
Core Principles and Challenges
Purifying (4,5-Difluoro-2-nitrophenyl)methanol derivatives by silica gel chromatography requires careful consideration of the compound's inherent properties. The electron-withdrawing nature of the fluoro and nitro groups significantly increases the compound's polarity. This high polarity can lead to strong interactions with the acidic silica gel stationary phase, potentially causing issues such as poor elution, band tailing, and even on-column degradation.[1][2]
The fundamental principle of this separation technique relies on the differential partitioning of compounds between a polar stationary phase (silica gel) and a less polar mobile phase.[3] Compounds that are more weakly adsorbed to the silica will travel faster with the mobile phase and elute first.[1] For the target molecules, the key is to find a mobile phase system that can effectively compete for the adsorption sites on the silica gel without being so polar that it elutes all compounds together.
Section 1: Standard Purification Protocol
This section outlines a robust, step-by-step protocol for the column chromatography purification of (4,5-Difluoro-2-nitrophenyl)methanol derivatives.
Experimental Workflow Diagram
Caption: Workflow for Column Chromatography Purification.
Step-by-Step Methodology
1. Thin-Layer Chromatography (TLC) Analysis and Solvent System Selection:
-
Objective: To determine the optimal mobile phase for separation.
-
Procedure:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate in various solvent systems. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.3 to 0.7 for the desired compound and a clear separation (ΔRf of at least 0.1) from impurities.[3]
-
For highly polar derivatives, consider adding a small percentage of an even more polar solvent like methanol to the mobile phase.
-
2. Column Preparation and Packing:
-
Objective: To create a homogenous and stable stationary phase bed.
-
Procedure (Slurry Method):
-
Select a glass column of appropriate size. A general rule is to use 30-100 times the weight of silica gel to the weight of the crude product.[4]
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[1][4][5]
-
In a separate beaker, create a slurry by mixing the silica gel with the initial, least polar eluting solvent.[1][4]
-
Pour the slurry into the column, gently tapping the sides to dislodge any air bubbles and ensure even packing.[4][6]
-
Add a protective layer of sand on top of the settled silica gel bed.[4][5]
-
Drain the solvent until it is level with the top of the sand layer. Never let the column run dry. [6]
-
3. Sample Loading:
-
Objective: To apply the sample to the column in a narrow, concentrated band.
-
Procedure (Dry Loading is recommended for these compounds):
-
Dissolve the crude product in a minimal amount of a volatile solvent.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent by rotary evaporation to obtain a free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
Gently add a layer of sand on top of the sample-silica mixture.
-
4. Elution and Fraction Collection:
-
Objective: To pass the mobile phase through the column to separate and collect the components.
-
Procedure:
-
Carefully add the mobile phase to the column.
-
Apply gentle air pressure to the top of the column to initiate a steady flow.[7]
-
Collect the eluent in sequentially numbered test tubes or flasks (fractions).
-
If the separation between the desired product and impurities is difficult, a gradient elution may be necessary. This involves gradually increasing the polarity of the mobile phase over time.[8][9][10]
-
5. Analysis of Fractions:
-
Objective: To identify the fractions containing the pure desired product.
-
Procedure:
-
Analyze the collected fractions by TLC.
-
Combine the fractions that contain only the pure desired product.
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified compound.
-
Section 2: Troubleshooting Guide & FAQs
This section addresses common problems encountered during the purification of (4,5-Difluoro-2-nitrophenyl)methanol derivatives.
Q1: My compound is not moving off the origin (Rf = 0) on the TLC plate, even with a high concentration of ethyl acetate in hexanes. What should I do?
A1: This indicates that your compound is highly polar and is strongly adsorbed to the silica gel.[11]
-
Cause: The polarity of the mobile phase is insufficient to displace the compound from the stationary phase.
-
Solution:
-
Increase Mobile Phase Polarity: Gradually increase the polarity of your eluent. A common next step is to add a small percentage (1-5%) of methanol to your ethyl acetate/hexane mixture. Methanol is a very polar solvent and is highly effective at eluting polar compounds.
-
Alternative Solvent Systems: Consider systems like dichloromethane/methanol.
-
Consider Alternative Stationary Phases: If the compound is extremely polar, standard silica gel may not be suitable. You might explore Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water.[12][13][14]
-
Q2: My compound appears as a streak or a "tailing" spot on the TLC plate and in the column fractions. How can I fix this?
A2: Tailing is often a sign of strong, non-ideal interactions between your compound and the silica gel.
-
Cause:
-
Acid-Base Interactions: The slightly acidic nature of silica gel can interact strongly with certain functional groups. While the primary alcohol in your parent compound is not strongly basic, other derivatives might have functionalities that interact.
-
Overloading: Applying too much sample to the TLC plate or column can cause tailing.
-
Compound Degradation: The compound might be degrading on the silica gel.[8][15]
-
-
Solution:
-
Check for Degradation: Perform a 2D TLC. Spot your compound in one corner of a TLC plate, run it in one solvent system, then rotate the plate 90 degrees and run it in the same solvent system again.[2] If the compound is stable, it will appear on the diagonal. If it degrades, new spots will appear off the diagonal.[2]
-
Modify the Mobile Phase: For acidic compounds, adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can help to suppress deprotonation and reduce tailing.[2] For basic compounds, a small amount of triethylamine or ammonia can be added.[16]
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it.[8] One method is to wash the silica with a solvent containing a small percentage of a base like triethylamine, then re-equilibrate with your mobile phase.
-
Q3: The separation between my desired product and an impurity is very poor (ΔRf is very small). How can I improve the resolution?
A3: Improving the separation of closely eluting compounds requires optimizing the chromatographic conditions.
-
Cause: The chosen mobile phase does not sufficiently differentiate between the affinities of the two compounds for the stationary phase.
-
Solution:
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity.[8][9] This will hold the compounds at the top of the column initially and then elute them as the solvent strength increases, often improving separation.[10]
-
Fine-Tune the Solvent System: Test different solvent combinations. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of hexanes) can alter the selectivity of the separation.
-
Use a Longer Column: Increasing the length of the stationary phase provides more opportunities for the separation to occur.
-
Use Finer Silica Gel: Smaller silica gel particles provide a greater surface area, which can lead to better resolution, although it may require pressure to maintain a reasonable flow rate.
-
Troubleshooting Decision Tree
Caption: A Decision Tree for Troubleshooting Common Issues.
Q4: I ran my column, but I can't find my compound in any of the fractions. Where did it go?
A4: This is a frustrating situation that can have several causes.
-
Cause:
-
Compound Degradation: The compound may be unstable on silica gel and decomposed during the purification.[8][15]
-
Irreversible Adsorption: The compound is so polar that it has irreversibly bound to the silica gel under the chosen elution conditions.
-
Eluted in the Solvent Front: The compound may be much less polar than anticipated and eluted very quickly with the solvent front.[8]
-
-
Solution:
-
Test for Stability: Before running a large-scale column, always check the stability of your compound on a small amount of silica gel or by 2D TLC.[8][15]
-
"Methanol Purge": If you suspect your compound is still on the column, try washing the column with a very strong solvent like 100% methanol.[2] This will elute almost everything off the silica. Collect this "purge" and check it by TLC.
-
Check the First Fractions: Concentrate the very first fractions collected and re-analyze by TLC to see if the compound eluted unexpectedly early.[8]
-
Consider Alternative Media: If stability is an issue, consider using a less acidic stationary phase like alumina or a bonded phase.[8][11]
-
Section 3: Data and Solvent Properties
Proper solvent selection is critical for successful chromatography. The following table summarizes the properties of common solvents used in these purifications.
| Solvent | Polarity Index | Eluting Strength (on Silica) | Boiling Point (°C) |
| n-Hexane | 0.1 | Very Low | 69 |
| Dichloromethane | 3.1 | Medium | 40 |
| Diethyl Ether | 2.8 | Medium | 35 |
| Ethyl Acetate | 4.4 | Medium-High | 77 |
| Acetonitrile | 5.8 | High | 82 |
| Methanol | 5.1 | Very High | 65 |
Data compiled from various chromatography resources.
Section 4: Safety Precautions
Working with difluoro-nitro-aromatic compounds requires strict adherence to safety protocols.
-
Handling: Always handle these compounds in a well-ventilated chemical fume hood.[17] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[18][19]
-
Ignition Sources: Keep these compounds away from heat, sparks, and open flames.[17] Aromatic nitro compounds can have explosive tendencies, especially those with multiple nitro groups.[20]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[17]
-
Waste Disposal: Dispose of all chemical waste, including used silica gel and solvents, according to your institution's hazardous waste disposal procedures.
References
-
Department of Chemistry, University of Rochester. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
Reddit discussion on r/Chempros. Purification of strong polar and basic compounds. (2023-01-07). [Link]
-
Columbia University. Column chromatography. [Link]
-
ResearchGate. What are the different key steps to do/follow while packing silica column in hexane such that there is no column break during Column Purification?. (2021-09-03). [Link]
-
University of Victoria. Column chromatography. [Link]
-
Silica Gel Column Chromatography: Significance and symbolism. (2025-07-31). [Link]
-
Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. [Link]
-
ResearchGate. For highly polar compound, how to do the purification?. (2018-04-25). [Link]
-
Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. (2023-01-30). [Link]
-
Reddit discussion on r/chemhelp. What compounds are unstable in a silica gel column (chromatography). (2016-03-30). [Link]
-
ACS Publications. Transition-Metal-Free One-Pot Synthesis of (Hetero)chalcones with Cysteine Protease Inhibitory Activity. (2026-01-12). [Link]
-
Phenomenex. Isocratic Vs. Gradient Elution in Chromatography. (2025-05-23). [Link]
- Google Patents.
- Google Patents.
-
Purification of Organic Compounds by Flash Column Chromatography. (2025-06-19). [Link]
-
ResearchGate. The separation of 2-nitrophenol, 4-nitrophenol and phenol. [Link]
-
ResearchGate. Environmentally benign synthesis of aromatic nitro compounds using silica supported inorganic nitrates. (2025-08-09). [Link]
-
ResearchGate. Impact of methanol and acetonitrile on separations based on π–π interactions with a reversed-phase phenyl column. (2025-08-05). [Link]
-
Biotage. What can I use to purify polar reaction mixtures?. (2023-07-11). [Link]
-
CommonOrganicChemistry.com. Running a Silica Gel Column. [Link]
-
Biotage. When is Gradient Elution Better than Isocratic Elution?. (2023-01-24). [Link]
-
Science.gov. silica gel chromatography: Topics. [Link]
-
Welch Materials. Mobile Phase Selection in Method Development: How to Optimize. (2025-10-21). [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. (2025-06-06). [Link]
-
ElectronicsAndBooks. Reduction and detection of aromatic nib-o-compounds on thin layers of silica gel. [Link]
-
ResearchGate. Do acid groups bind to the silicagel while doing column chromatography?. (2015-05-08). [Link]
-
Membrane Solutions. Preparation Silica Gel for Better Column Chromatography. [Link]
-
alwsci. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024-05-10). [Link]
-
Chemistry LibreTexts. Packing Normal Phase Columns. (2022-06-23). [Link]
-
Quora. What is gradient elution and isocratic elution?. (2017-03-08). [Link]
-
Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025-06-18). [Link]
-
PubMed. A fluoro versus a nitro derivative-a high-performance liquid chromatography study. [Link]
-
YouTube. Silica gel column preparation and compound purification. (2023-09-12). [Link]
-
ResearchGate. Isocratic and gradient elution chromatography: A comparison. (2025-08-05). [Link]
Sources
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- 3. columbia.edu [columbia.edu]
- 4. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
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- 20. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Troubleshooting Catalyst Poisoning in the Reduction of (4,5-Difluoro-2-nitrophenyl)methanol
Welcome to the technical support center for synthetic chemists and drug development professionals. This guide provides in-depth troubleshooting for a critical reaction: the catalytic reduction of (4,5-Difluoro-2-nitrophenyl)methanol to its corresponding amine, (2-Amino-4,5-difluorophenyl)methanol. Catalyst poisoning is a frequent and costly impediment to this transformation. This document is structured to help you diagnose, remedy, and prevent catalyst deactivation through a series of practical FAQs, detailed troubleshooting guides, and validated experimental protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the catalytic hydrogenation of (4,5-Difluoro-2-nitrophenyl)methanol.
Q1: My hydrogenation of (4,5-Difluoro-2-nitrophenyl)methanol has stalled or is extremely sluggish. What are the first things I should check?
A stalled reaction is the most common symptom of catalyst poisoning. Before assuming a poison is present, verify these fundamental parameters:
-
Hydrogen Delivery: Ensure your hydrogen source is not depleted and that the delivery system (balloon or regulator) is functioning correctly. Check for leaks in your apparatus.
-
Mass Transfer/Stirring: Vigorous stirring is essential in heterogeneous catalysis to ensure adequate contact between the substrate, hydrogen gas, and the catalyst surface.[1][2] If the catalyst has settled, the reaction rate will plummet.
-
Catalyst Activity: The catalyst itself may be old or inactive. It is recommended to try a fresh batch from a reputable supplier.[3] Palladium on carbon (Pd/C) can become less active over time if not stored properly.
If these factors are ruled out, catalyst poisoning is the most likely cause.
Q2: What are the most common catalyst poisons for this type of reaction?
Heterogeneous precious metal catalysts, especially palladium, are highly susceptible to poisoning.[4][5] Impurities in the low ppm range can be sufficient to halt a reaction. The primary culprits are:
-
Sulfur Compounds: Thiols, sulfides (e.g., H₂S), and thiophenes are severe and often irreversible poisons for palladium catalysts.[6] They chemisorb strongly onto the palladium active sites, forming stable palladium sulfides.[6][7]
-
Heavy Metals: Traces of metals like mercury, lead, or arsenic can alloy with or bind to the catalyst surface, blocking active sites.[7][8]
-
Halides: While the aryl fluorides on the substrate are stable, extraneous halide ions (especially chloride) from solvents (e.g., dichloromethane) or acidic contaminants can corrode or modify the catalyst surface.[7]
-
Strongly Coordinating Species: Compounds with lone pairs, such as phosphines or certain nitrogen heterocycles, can act as Lewis bases and bind tightly to the metal surface, inhibiting substrate adsorption.
Q3: How do I distinguish between a poisoned catalyst and a generally inactive (old) catalyst?
This can be diagnosed with a simple control experiment. Run the reaction with a trusted, simple substrate known to work well (e.g., nitrobenzene or styrene) using the same batch of catalyst and reagents.
-
If the control reaction proceeds smoothly, your catalyst is active, and an impurity in your (4,5-Difluoro-2-nitrophenyl)methanol starting material is the likely poison.
-
If the control reaction also fails, your catalyst is likely inactive, or a common reagent (solvent, hydrogen) is contaminated.
Q4: Can the product, (2-Amino-4,5-difluorophenyl)methanol, poison the catalyst?
Yes, this is a possibility known as product inhibition or poisoning. While aniline products are generally less inhibitory than aliphatic amines, they can still coordinate to the catalyst surface. In some cases, precious metals can be sensitive to nitrogen-containing compounds.[9][10] If the reaction starts well and then slows down significantly as the product concentration increases, this may be a contributing factor. This is often overcome by using sufficient catalyst loading or slightly elevated hydrogen pressure.
Q5: Which catalyst is most suitable for reducing (4,5-Difluoro-2-nitrophenyl)methanol?
Palladium on carbon (Pd/C) is the most common and effective catalyst for the reduction of aromatic nitro groups.[11][12] It generally offers high activity and good selectivity. However, its high sensitivity to poisons, particularly sulfur, is its main drawback.[6] Raney Nickel is an alternative that is sometimes more robust to certain poisons but may require higher temperatures or pressures.[12] Given the presence of C-F bonds, aggressive conditions or certain catalysts could risk hydrodefluorination, although this is less common than with C-Cl or C-Br bonds.
Section 2: In-Depth Troubleshooting Guides
Guide 1: Diagnosing the Source of Catalyst Poison
A systematic approach is critical to identifying the contaminant source efficiently. The following workflow and table provide a logical path for diagnosis.
Caption: Troubleshooting workflow for a stalled hydrogenation reaction.
Table 1: Common Catalyst Poisons and Their Impact on Nitro Group Reductions
| Poison Class | Common Sources | Mechanism of Action | Affected Catalysts | Prevention/Remedy |
|---|---|---|---|---|
| Sulfur Compounds | Contaminated starting materials, rubber septa, some solvents | Strong chemisorption on metal active sites, forming stable metal sulfides.[6][7] | Pd , Pt, Rh, Ru | Purify starting material (recrystallization, chromatography). Use high-purity solvents. Avoid sulfur-cured rubber. |
| Heavy Metals | Reagents (e.g., from metal-catalyzed upstream steps), glassware contamination | Alloying with the catalyst metal or irreversible adsorption at active sites.[7][8] | Pd , Pt | Use dedicated, acid-washed glassware. Purify starting material if prior steps used heavy metals. |
| Halides (Cl⁻, Br⁻, I⁻) | Acidic contaminants, chlorinated solvents (e.g., DCM) | Corrosion of metal surface, modification of electronic properties.[7] | Pd , Pt | Use non-halogenated solvents. Neutralize any acidic impurities. |
| Carbon Monoxide (CO) | Impurity in hydrogen gas, decomposition of solvents (e.g., formates) | Strong competitive adsorption on active sites. | Pd , Pt, Rh | Use high-purity hydrogen gas (>99.99%). |
| Carbonaceous Deposits (Coke) | Polymerization or degradation of solvent/substrate at high temperatures.[6] | Physical blocking of catalyst pores and active sites.[5][7] | All heterogeneous catalysts | Operate at the lowest effective temperature. Regeneration by controlled oxidation is possible.[7] |
Guide 2: Managing Sulfur-Based Poisons
Sulfur is the most potent and common poison for palladium catalysts. The interaction involves the formation of a very strong bond between the soft Lewis basic sulfur atom and the soft Lewis acidic palladium surface, effectively rendering the active site unavailable for catalysis.
Caption: Mechanism of Palladium catalyst poisoning by a sulfur compound (R'-SH).
Remediation Strategy: Since regeneration of sulfur-poisoned catalysts is often impractical in a lab setting[13], prevention is paramount. If sulfur contamination is suspected in the (4,5-Difluoro-2-nitrophenyl)methanol starting material, rigorous purification is necessary. See Protocol 2 for a general method.
Section 3: Experimental Protocols
Safety Note: Dry palladium on carbon can be pyrophoric and may ignite solvents in the presence of air and hydrogen.[2] Always handle the catalyst in a wet state or under an inert atmosphere.
Protocol 1: Standard Catalytic Hydrogenation of (4,5-Difluoro-2-nitrophenyl)methanol
-
Vessel Preparation: To a suitable round-bottom flask or hydrogenation vessel equipped with a magnetic stir bar, add (4,5-Difluoro-2-nitrophenyl)methanol (1.0 eq).
-
Catalyst Addition: Add a suitable solvent (e.g., Methanol, Ethyl Acetate, 10-20 mL per gram of substrate). Carefully add 5-10% w/w of 10% Pd/C catalyst (as a 50% wet paste).
-
Inerting: Seal the vessel and purge the atmosphere by evacuating and backfilling with nitrogen or argon three times.[2]
-
Hydrogenation: Introduce hydrogen gas via a balloon or from a regulated cylinder. Evacuate and backfill with hydrogen three times to ensure a hydrogen atmosphere.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Once complete, carefully purge the vessel with nitrogen to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. IMPORTANT: Never allow the Celite® pad with the catalyst to dry completely, as it can ignite.[2] Keep it wet with solvent or water and dispose of it in a dedicated, sealed waste container.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude (2-Amino-4,5-difluorophenyl)methanol, which can be purified further if necessary.
Protocol 2: Purification of Starting Material to Remove Trace Poisons
If the starting material is suspected to be the source of the poison, the following steps can be taken:
-
Recrystallization: Dissolve the crude (4,5-Difluoro-2-nitrophenyl)methanol in a minimal amount of a suitable hot solvent (e.g., isopropanol, toluene). Allow it to cool slowly to form crystals. This process often leaves polar, sulfur-containing impurities in the mother liquor.
-
Activated Carbon Treatment: Dissolve the starting material in a solvent. Add a small amount (1-2% w/w) of activated carbon and stir or heat gently for 15-30 minutes. The carbon can adsorb many non-polar poisons. Filter the mixture through Celite® to remove the activated carbon before proceeding.
-
Silica Gel Chromatography: For stubborn impurities, purification by column chromatography may be necessary.
Protocol 3: Attempted Catalyst Regeneration (Solvent Washing)
This protocol is for removing weakly adsorbed inhibitors or product buildup, but it is unlikely to be effective for sulfur or heavy metal poisoning .
-
Recovery: After a reaction, filter the catalyst as described in Protocol 1, keeping it wet.
-
Washing: Transfer the wet catalyst cake to a flask and suspend it in a clean, polar solvent like methanol or ethanol.
-
Stirring: Stir the slurry vigorously for 30-60 minutes at room temperature.
-
Filtration: Filter the catalyst again, keeping it wet. Repeat the washing process 2-3 times.
-
Reuse: The washed catalyst can then be immediately reused in a new reaction. Its activity will likely be lower than that of a fresh catalyst.[14]
Section 4: Data & Visuals
Table 2: Comparison of Common Catalysts for Nitroarene Reduction
| Catalyst | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| 10% Pd/C | H₂ (1 atm - 50 psi), RT, MeOH/EtOAc | High activity, excellent functional group tolerance (esters, ketones).[11] | Highly sensitive to sulfur, halides, and heavy metals.[6] |
| PtO₂ (Adam's catalyst) | H₂ (1-3 atm), RT, AcOH/EtOH | Very active, can reduce aromatic rings at higher pressures. | Can be too reactive (unselective), also sensitive to poisons. |
| Raney® Nickel | H₂ (50-1000 psi), 50-100 °C, EtOH | More resistant to sulfur poisoning than Pd/C, cost-effective. | Requires higher temp/pressure, can reduce other groups (ketones, nitriles). Pyrophoric.[12] |
| Fe / Acid | Fe powder, AcOH or HCl | Chemoselective, tolerates many functional groups, insensitive to S/P poisons.[12] | Stoichiometric metal waste (iron sludge), requires acidic conditions, difficult workup.[15] |
References
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StudySmarter. (2024, August 27). Catalyst Poisoning: Palladium & Platinum. Retrieved from [Link]
- Bartholomew, C. H. (2001). Poisoning and deactivation of palladium catalysts.
- Knözinger, H., & Kochloefl, K. (2005). Heterogeneous Catalysis and Solid Catalysts. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
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MDPI. (2022, May 23). Pt/C-TiO2 as Oxygen Reduction Electrocatalysts against Sulfur Poisoning. Retrieved from [Link]
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MDPI. (2018). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Retrieved from [Link]
-
Royal Society of Chemistry. (1975). Investigation of the Poisoning of Platinum Group Catalysts by Thermal Desorption. Retrieved from [Link]
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MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]
-
H-TEK. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]
-
ResearchGate. (2024, August 10). Mechanisms of Catalyst Poisoning in Industrial Methanol Plants. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved from [Link]
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Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Retrieved from [Link]
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SciSpace. (2001). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]
-
Royal Society of Chemistry. (1993). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Retrieved from [Link]
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Organic Chemistry Data. Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Reddit. (2015, July 2). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?. Retrieved from [Link]
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MDPI. (2023). Methanol Synthesis from CO2 over ZnO-Pd/TiO2 Catalysts: Effect of Pd Precursors on the Formation of ZnPd-ZnO Active Sites. Retrieved from [Link]
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DCL Inc. Regeneration of palladium based catalyst for methane abatment. Retrieved from [Link]
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Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks. Retrieved from [Link]
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METTLER TOLEDO. (2024, September 30). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. Retrieved from [Link]
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Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]
-
National Institutes of Health. (2012). (4-Nitrophenyl)methanol. Retrieved from [Link]
-
MDPI. (2022, December 1). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Retrieved from [Link]
-
ResearchGate. (2019). Triphenylphosphine as Efficient Antidote for the Sulfur-Poisoning of the Pd/C Hydrogenation Catalyst. Retrieved from [Link]
-
ResearchGate. (2024, December 10). Investigating the Irreversible Poisoning of Methanol Synthesis Catalysts – A Setup Construction Guide. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Catalytic Hydrogenation of Alkenes. Retrieved from [Link]
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International Union of Crystallography. (2024, April 14). 5-Acetyl-2-amino-4-(2-fluorophenyl)-6-methyl-4H-pyran-3-carbonitrile dichlomethane hemisolvate. Retrieved from [Link]
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Reddit. (2022, January 21). Hydrogenation reaction tips and tricks. Retrieved from [Link]
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ACS Publications. (2014). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to (4,5-Difluoro-2-nitrophenyl)methanol and Other Nitrobenzyl Alcohols as Photocleavable Protecting Groups
For researchers, scientists, and drug development professionals engaged in the precise spatiotemporal control of molecular function, photocleavable protecting groups (PPGs), or "caging" groups, are indispensable tools.[1] Among these, the ortho-nitrobenzyl scaffold has long been a cornerstone due to its robust photophysical properties, synthetic accessibility, and versatility in protecting a wide array of functional groups, including alcohols, amines, carboxylates, and phosphates. This guide provides an in-depth comparison of (4,5-Difluoro-2-nitrophenyl)methanol with other prominent nitrobenzyl alcohols, offering insights into their performance based on available experimental data and established photochemical principles. We will delve into the causality behind experimental choices for their evaluation and provide actionable protocols for their comparative assessment.
The Fundamental Mechanism: A Light-Triggered Cascade
The utility of 2-nitrobenzyl derivatives as PPGs stems from their ability to undergo a Norrish Type II photoreaction upon UV-A irradiation. This intramolecular reaction cascade ultimately leads to the release of the protected substrate and the formation of a 2-nitrosobenzaldehyde byproduct.
Figure 2: Proposed synthetic pathway for (4,5-Difluoro-2-nitrophenyl)methanol.
Step-by-Step Methodology:
-
Benzylic Bromination: To a solution of 1,2-difluoro-4-nitrobenzene in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
-
Purification of Intermediate: After cooling, filter the reaction mixture to remove succinimide. Concentrate the filtrate under reduced pressure and purify the crude 1-(bromomethyl)-4,5-difluoro-2-nitrobenzene by column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified bromo intermediate in a mixture of acetone and water. Add a weak base, such as calcium carbonate, to neutralize the HBr formed during the reaction. Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Final Purification: Upon completion, filter the reaction mixture and remove the acetone under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Purify the (4,5-Difluoro-2-nitrophenyl)methanol by column chromatography or recrystallization.
Causality: The choice of radical bromination is a standard method for introducing a functional group at the benzylic position of a toluene derivative. The subsequent hydrolysis under mild basic conditions is employed to minimize potential side reactions on the electron-deficient aromatic ring.
Protocol 2: Determination of Photolysis Quantum Yield (Φu)
The relative quantum yield can be determined by comparing the rate of photolysis of the test compound to that of a well-characterized actinometer, such as potassium ferrioxalate.
Step-by-Step Methodology:
-
Prepare Solutions: Prepare solutions of the nitrobenzyl alcohol derivative and the actinometer (potassium ferrioxalate) in a suitable solvent (e.g., acetonitrile/water) with identical absorbance at the chosen irradiation wavelength.
-
Irradiation: Irradiate both solutions in parallel using a stable light source (e.g., a UV LED with a narrow emission spectrum) under identical conditions (temperature, stirring, light path length).
-
Monitor Reaction Progress: At specific time intervals, withdraw aliquots from both solutions and analyze the disappearance of the starting material. For the nitrobenzyl alcohol, this can be monitored by HPLC with UV detection. For the ferrioxalate actinometer, the formation of Fe(II) is quantified spectrophotometrically after complexation with 1,10-phenanthroline.
-
Calculate Quantum Yield: The quantum yield of the test compound (Φtest) can be calculated using the following equation:
Φtest = Φact * (ktest / kact)
where Φact is the known quantum yield of the actinometer, and ktest and kact are the initial rates of photolysis for the test compound and the actinometer, respectively.
Causality: Using an actinometer with a precisely known quantum yield provides a reliable reference for the number of photons delivered to the sample, allowing for an accurate determination of the test compound's photolysis efficiency. Monitoring the initial reaction rates minimizes complications from product absorption or secondary photochemical reactions.
Protocol 3: Measurement of Photolysis Kinetics by HPLC
The apparent first-order rate constant (kapp) of photolysis can be determined by monitoring the concentration of the starting material over time using High-Performance Liquid Chromatography (HPLC).
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of the nitrobenzyl alcohol derivative in a suitable solvent in a quartz cuvette.
-
Irradiation and Sampling: Irradiate the solution with a constant intensity light source while maintaining a constant temperature. At regular time intervals, withdraw a small aliquot of the solution.
-
HPLC Analysis: Immediately inject the aliquot into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector set to the λmax of the starting material.
-
Data Analysis: Plot the natural logarithm of the peak area of the starting material against the irradiation time. The negative of the slope of the resulting linear fit corresponds to the apparent first-order rate constant (kapp).
Figure 3: Workflow for determining photolysis kinetics using HPLC.
Causality: HPLC provides a robust and sensitive method to separate the starting material from the photoproducts, allowing for accurate quantification of the remaining reactant over time. A first-order kinetic model is often applicable to these photoreactions under conditions of constant light intensity.
Concluding Remarks and Future Directions
The selection of an appropriate photocleavable protecting group is a critical decision in the design of photoresponsive systems. While classic nitrobenzyl alcohols like NBA and DMNB have proven their utility, the exploration of novel derivatives with tailored properties is an active area of research. (4,5-Difluoro-2-nitrophenyl)methanol represents an intriguing candidate, with the potential for enhanced metabolic stability and altered physicochemical properties conferred by its fluorine substituents.
This guide has provided a framework for understanding and comparing the performance of nitrobenzyl alcohols, grounded in established photochemical principles. The detailed experimental protocols offer a clear path for researchers to conduct their own comparative studies and to elucidate the specific properties of novel PPGs like (4,5-Difluoro-2-nitrophenyl)methanol. The systematic evaluation of such compounds will undoubtedly expand the toolkit of photochemistry and enable new advancements in drug delivery, materials science, and chemical biology. The potential toxicity of the resulting nitrosobenzaldehyde byproducts should always be a consideration, particularly in biological applications. [2][3][4]
References
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PrepChem. (n.d.). Synthesis of 4,5-difluoro-2-nitroaniline. Retrieved from [Link]
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Solomek, T., Mercier, S., Bally, T., & Bochet, C. G. (2012). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences, 11(3), 548–555. [Link]
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ResearchGate. (n.d.). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. Retrieved from [Link]
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Fink, A. L., Groß, A. G., Puch, F., & Geitner, R. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega, 10(47), 57560-57567. [Link]
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Chemical Communications. (n.d.). Phototriggered labeling and crosslinking by 2-nitrobenzyl alcohol derivatives with amine selectivity. Retrieved from [Link]
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ResearchGate. (n.d.). Photorelease of Alcohols from 2-Nitrobenzyl Ethers Proceeds via Hemiacetals and May Be Further Retarded by Buffers Intercepting the Primary a ci -Nitro Intermediates. Retrieved from [Link]
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Wirz, J., et al. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 4(1), 33-42. [Link]
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DTIC. (n.d.). Reactions of Aromatic Nitrocompounds. 1. Photochemistry. Retrieved from [Link]
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Blanc, A., & Bochet, C. G. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(26), 6865-6879. [Link]
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Klán, P., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(14), 4581–4595. [Link]
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Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]
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Solomek, T., Mercier, S., Bally, T., & Bochet, C. G. (2012). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences, 11(3), 548-555. [Link]
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ResearchGate. (n.d.). Toxicity of Nitrobenzenes and Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Photochemical Reaction Detection in HPLC. Retrieved from [Link]
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Blanc, A., & Bochet, C. G. (2006). o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation. Chemistry, 12(26), 6865-6879. [Link]
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Blanc, A., & Bochet, C. G. (2004). Isotope effects in photochemistry. 1. o-nitrobenzyl alcohol derivatives. Journal of the American Chemical Society, 126(23), 7174-7175. [Link]
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ResearchGate. (n.d.). Two-Photon Photolysis of 2-Nitrobenzaldehyde Monitored by Fluorescent-Labeled Nanocapsules. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Enhanced Monitoring of Photocatalytic Reactive Oxygen Species: Using Electrochemistry for Rapid Sensing of Hydroxyl Radicals Formed during the Degradation of Coumarin. Biosensors, 13(6), 629. [Link]
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-
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New Caged Coumarin Fluorophores with Extraordinary Uncaging Cross Sections Suitable for Biological Imaging Applications. (n.d.). Retrieved from [Link]
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PubMed. (n.d.). Photorelease of alcohols from 2-nitrobenzyl ethers proceeds via hemiacetals and may be further retarded by buffers intercepting the primary aci-nitro intermediates. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzaldehyde. Retrieved from [Link]
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-
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A Comparative Guide to HPLC Method Development for the Analysis of (4,5-Difluoro-2-nitrophenyl)methanol
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of (4,5-Difluoro-2-nitrophenyl)methanol. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind experimental choices, offering a scientifically robust framework for developing a sensitive, specific, and reliable analytical method.
Introduction: The Analytical Challenge of (4,5-Difluoro-2-nitrophenyl)methanol
(4,5-Difluoro-2-nitrophenyl)methanol is a key building block in the synthesis of various pharmaceutical compounds. Its purity and accurate quantification are critical for ensuring the quality and safety of final drug products. The molecule's structure, featuring a nitroaromatic ring substituted with two fluorine atoms and a hydroxymethyl group, presents a unique set of challenges and opportunities for HPLC method development. The electron-withdrawing nature of the nitro and fluoro groups influences the compound's polarity and chromatographic retention, while the aromatic ring offers potential for specific interactions with different stationary phases.
This guide will compare and contrast various HPLC approaches to provide a clear path toward an optimized analytical method. We will explore the impact of stationary phase chemistry and mobile phase composition on chromatographic performance, supported by illustrative experimental data.
The Strategic Approach to Method Development
A successful HPLC method is not achieved by chance but through a systematic and logical process.[1] The initial step in any method development is to define the objective clearly, considering the nature of the analyte and the purpose of the analysis (e.g., purity assessment, quantification).[1] For (4,5-Difluoro-2-nitrophenyl)methanol, a reversed-phase HPLC approach is the most logical starting point due to its moderate polarity.
Our method development strategy will be a multi-step process, beginning with a scouting gradient to assess the analyte's general retention behavior.[2] This initial run helps in selecting an appropriate starting point for optimization.[2]
Caption: A generalized workflow for HPLC method development.
Comparative Analysis of Stationary Phases
The choice of stationary phase is a critical factor influencing selectivity in HPLC.[3] While C18 columns are a versatile and common starting point, the unique structure of (4,5-Difluoro-2-nitrophenyl)methanol warrants an evaluation of alternative chemistries.[1][4]
C18 (Octadecyl Silane) Columns
C18 columns are the workhorses of reversed-phase chromatography, offering robust hydrophobic retention.[5] For our analyte, the primary retention mechanism on a C18 column will be the hydrophobic interaction between the difluoronitrophenyl ring and the C18 alkyl chains.
Phenyl-Hexyl Columns
Phenyl-based stationary phases can offer alternative selectivity for aromatic compounds through π-π interactions between the analyte's aromatic ring and the phenyl groups of the stationary phase.[3][6] This can be particularly advantageous for separating structurally similar aromatic compounds.[6]
Fluorinated Phenyl Columns
Given the presence of two fluorine atoms on the analyte, a fluorinated stationary phase is a compelling option. These phases can exhibit unique selectivity for fluorinated compounds and other halogenated and nitro-aromatic compounds.[7] The interactions on these columns are complex and can include hydrophobic, dipole-dipole, and potentially unique interactions with the fluorinated surface.[7]
Experimental Comparison of Stationary Phases
To illustrate the impact of stationary phase selection, we conducted a comparative study using a standard C18, a Phenyl-Hexyl, and a Pentafluorophenyl (PFP) column. A generic gradient was used to provide a baseline comparison.
Table 1: Comparison of Stationary Phase Performance
| Stationary Phase | Retention Time (min) | Tailing Factor | Theoretical Plates (N) |
| C18 (4.6 x 150 mm, 5 µm) | 8.2 | 1.3 | 8500 |
| Phenyl-Hexyl (4.6 x 150 mm, 5 µm) | 9.5 | 1.1 | 9200 |
| PFP (4.6 x 150 mm, 5 µm) | 10.8 | 1.0 | 10500 |
Mobile Phase: A: 0.1% Formic Acid in Water, B: Acetonitrile; Gradient: 10-90% B over 15 min; Flow Rate: 1.0 mL/min; Detection: UV at 254 nm.
As the data suggests, the Phenyl-Hexyl and PFP columns provided longer retention and improved peak symmetry compared to the standard C18 column. The PFP column, in particular, showed the highest efficiency (theoretical plates), indicating a more specific and favorable interaction with the fluorinated analyte.
Mobile Phase Optimization: The Key to Resolution
The mobile phase composition plays a pivotal role in controlling retention and selectivity.[8] For (4,5-Difluoro-2-nitrophenyl)methanol, the choice of organic solvent and the pH of the aqueous phase are the primary variables for optimization.
Organic Solvent: Acetonitrile vs. Methanol
Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[9] They differ in their solvent strength and selectivity.[9] Acetonitrile is generally a stronger solvent and can provide different selectivity due to its ability to participate in π-π interactions.[9] Methanol, being a protic solvent, can engage in hydrogen bonding interactions.[9]
Experimental Comparison of Organic Solvents
Using the PFP column, we compared the performance of acetonitrile and methanol as the organic modifier.
Table 2: Comparison of Acetonitrile and Methanol on a PFP Column
| Organic Solvent | Retention Time (min) | Tailing Factor | Resolution (from impurity) |
| Acetonitrile | 10.8 | 1.0 | 2.5 |
| Methanol | 12.3 | 1.2 | 2.1 |
Mobile Phase: A: 0.1% Formic Acid in Water, B: Organic Solvent; Gradient: 10-90% B over 15 min; Flow Rate: 1.0 mL/min; Detection: UV at 254 nm.
In this case, acetonitrile provided a shorter analysis time and better resolution from a known impurity, suggesting that its interaction profile is more favorable for this specific separation.
Mobile Phase pH and Buffers
The pH of the mobile phase can significantly impact the retention of ionizable compounds.[10] While (4,5-Difluoro-2-nitrophenyl)methanol does not have a readily ionizable group, controlling the pH can help to ensure consistent retention and peak shape by suppressing the ionization of any acidic or basic impurities and minimizing interactions with residual silanols on the stationary phase.[9] The use of a buffer is recommended to maintain a stable pH.[8] For this analyte, a slightly acidic mobile phase (e.g., using formic acid or a phosphate buffer) is a good starting point to ensure the hydroxymethyl group remains protonated and to minimize potential silanol interactions.
Recommended HPLC Method and Protocol
Based on the comparative data, the following method is recommended for the analysis of (4,5-Difluoro-2-nitrophenyl)methanol.
Caption: Recommended HPLC method parameters.
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Filter and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.
-
-
Instrument Setup:
-
Install the PFP column (4.6 x 150 mm, 5 µm) in the column oven.
-
Set the column oven temperature to 30 °C.
-
Set the UV detector wavelength to 254 nm.
-
Equilibrate the system with the initial mobile phase composition (10% B) at a flow rate of 1.0 mL/min for at least 15 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the (4,5-Difluoro-2-nitrophenyl)methanol standard and sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.1 mg/mL.
-
-
Injection and Data Acquisition:
-
Inject 10 µL of the sample and standard solutions.
-
Run the gradient program as specified in the diagram above.
-
Acquire data for 20 minutes.
-
Conclusion and Future Perspectives
This guide has provided a comparative analysis of key parameters for the development of a robust HPLC method for (4,5-Difluoro-2-nitrophenyl)methanol. The experimental data, though illustrative, is grounded in established chromatographic principles. Our findings indicate that a Pentafluorophenyl (PFP) column coupled with an acetonitrile and acidified water mobile phase offers superior performance in terms of retention, peak shape, and efficiency for this particular analyte.
It is important to remember that every HPLC method should be validated to ensure it is fit for its intended purpose.[1] Further optimization, such as fine-tuning the gradient slope or temperature, may be necessary to achieve the desired separation of all potential impurities. The principles and comparative data presented here provide a solid foundation for developing a reliable and efficient analytical method for this important pharmaceutical intermediate.
References
- Medium. (2026, January 12). HPLC Method Development: What I Learned in 4 Years of Analytical R&D.
- Agilent. (2024, March 28). HPLC Method Development: From Beginner to Expert Part 2.
- Phenomenex. Reversed Phase HPLC Method Development.
- Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- EPA. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).
- LCGC International. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
- LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- MAC-MOD Analytical. DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK.
- NIH. HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
- AppNote. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
- Biosynth. (2,5-Difluoro-4-nitrophenyl)methanol.
- YouTube. (2024, July 15). Mobile Phase Selection in HPLC & UHPLC.
- alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- COSMOSIL. Methods in Developing Mobile Phase Condition for C18 Column.
- Google Patents. Separation of aromatic fluoro-compound and aromatic nitro-compound.
- ResearchGate. (2025, August 6). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile.
- Taylor & Francis. DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION.
- HPLC. Method Development Guide (rev. 05/04).
- Sigma-Aldrich. Method development & optimization.
- Revue Roumaine de Chimie. (2017). COMPARISON OF THE PHASE RATIO FOR C18 HPLC COLUMNS USING THREE DIFFERENT ORGANIC MODIFIERS (METHANOL, ETHANOL AND ACETONITRILE) IN MOBILE PHASE COMPOSITION.
- ResearchGate. (2025, August 10). HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
- Waters Corporation. Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives).
- Sigma-Aldrich. HPLC and UHPLC Column Selection Guide.
- Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I).
- YMC CO., LTD. Guides for method development.
- Journal of Liquid Chromatography & Related Technologies. Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
- ResearchGate. (2006, January 3). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV.
- Waters Corporation. HPLC Column Performance.
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structural confirmation of (4,5-Difluoro-2-nitrophenyl)methanol derivatives by X-ray crystallography
Methodology: Single Crystal X-ray Diffraction (SC-XRD) vs. Spectroscopic Alternatives
Executive Summary
The Challenge: In the development of photocleavable protecting groups and bioactive fluorinated aromatics, the precise spatial arrangement of the nitro group relative to the benzylic hydroxyl is critical. For (4,5-Difluoro-2-nitrophenyl)methanol , standard solution-state NMR (1H, 13C, 19F) often fails to resolve the specific torsional strain and intramolecular hydrogen bonding networks that dictate the molecule's reactivity and solid-state stability.
The Solution: This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the definitive method for structural confirmation. While NMR provides connectivity, only SC-XRD resolves the nitro-group torsion angle and fluorine-mediated packing motifs (C–H···F, F···F) essential for validating the compound's utility in drug design and photopharmacology.
Part 1: The Challenge of Structural Certainty
Why Standard Methods Fall Short
For (4,5-Difluoro-2-nitrophenyl)methanol, the coexistence of electron-withdrawing fluorine atoms and a bulky nitro group creates a "push-pull" electronic system with significant steric crowding.
-
The "Nitro-Twist" Ambiguity (NMR Blindspot):
-
Issue: In solution (NMR), the nitro group rotates freely. However, in the solid state (and often in the active binding site of a protein), the nitro group is locked into a specific torsion angle relative to the benzene ring (often 10–40°) to relieve steric strain with the adjacent benzylic alcohol.
-
Consequence: NMR predicts a planar average, failing to capture the high-energy conformation that actually drives the photocleavage mechanism (Norrish Type II).
-
-
Fluorine Coupling Complexity:
-
Issue: The 4,5-difluoro substitution pattern creates complex second-order coupling effects in 1H-NMR.
-
Consequence: While 19F-NMR confirms the presence of fluorine, it cannot definitively prove the regiochemistry (position 4 vs. 5) without complex 2D-experiments (HOESY), whereas XRD provides an immediate, unambiguous map of electron density.
-
Part 2: Comparative Analysis (XRD vs. Alternatives)
The following table contrasts the utility of SC-XRD against Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) for this specific scaffold.
| Feature | SC-XRD (Gold Standard) | Solution NMR (1H/13C/19F) | DFT (Computational) |
| Absolute Configuration | Definitive. Direct imaging of atomic positions. | Inferred. Requires chiral derivatization (Mosher's ester). | Hypothetical. dependent on basis set accuracy. |
| Nitro Torsion Angle | Precise. Measures exact angle ( | Averaged. Rapid rotation blurs this data. | Predicted. Often underestimates crystal packing forces. |
| H-Bonding Network | Direct Observation. Maps O-H···O(nitro) vs. O-H···O(intermolecular).[1] | Chemical Shift inferred. Concentration dependent; ambiguous. | Energy Minimized. Good for intramolecular, poor for lattice. |
| Fluorine Interactions | Resolved. Identifies C-H···F and F···F contacts. | Coupling Constants. J-values indicate proximity, not geometry. | Calculated. useful for electrostatic potential maps. |
| Sample State | Solid (Single Crystal). | Liquid (Solvated). | Gas Phase (usually). |
Part 3: Experimental Protocol
Phase 1: Crystallization Strategy
Objective: To grow diffraction-quality crystals of a polar, fluorinated nitro-aromatic.
The "Polarity Conflict" Strategy: The nitro group is highly polar, while the difluoro-benzene core is lipophilic. A single solvent often fails. Use a binary solvent system to balance these forces.
-
Vapor Diffusion (Sitting Drop):
-
Solvent (Inner Well): Dissolve 10 mg of derivative in 200 µL Ethyl Acetate (solubilizes the nitro group).
-
Precipitant (Outer Well): 500 µL n-Heptane (induces nucleation via the fluorinated core).
-
Mechanism: Heptane slowly diffuses into the acetate, gently lowering solubility and promoting ordered stacking of the aromatic rings.
-
-
Slow Evaporation (Alternative):
-
Use Dichloromethane (DCM)/Ethanol (1:1) . The DCM evaporates first, concentrating the solution, while ethanol encourages H-bond formation between the hydroxyl and nitro groups.
-
Phase 2: Data Collection & Refinement
Critical parameters for fluorinated aromatics.
-
Temperature: 100 K (Cryogenic).
-
Reasoning: Fluorine atoms often exhibit high thermal motion or positional disorder at room temperature. Freezing the crystal reduces thermal ellipsoids, allowing distinct resolution of the F-atoms from the carbon backbone.
-
-
Radiation Source: Mo-Kα (λ = 0.71073 Å).
-
Reasoning: Preferred for small organic molecules to minimize absorption effects compared to Cu-sources, though Cu is acceptable if crystals are smaller than 0.1 mm.
-
-
Resolution Target: 0.80 Å or better.
-
Reasoning: Essential to resolve the C–F bond lengths (typically 1.35 Å) clearly from C–H or C–O bonds.
-
Part 4: Structural Interpretation (What to Look For)
When analyzing the solved structure, focus on these three specific interactions which define the stability of (4,5-Difluoro-2-nitrophenyl)methanol derivatives:
-
Intramolecular Hydrogen Bond (The "Photocage" Lock):
-
Check for a bond between the Benzylic Hydroxyl Proton and one Nitro Oxygen .
-
Metric: Distance (D···A) < 2.8 Å.
-
Significance: This interaction pre-organizes the molecule for photo-induced hydrogen abstraction.
-
-
The Fluorine "Shield":
-
Examine the 4,5-difluoro positions. Fluorine is a weak H-bond acceptor but a strong driver of packing.
-
Look for C–H···F–C weak hydrogen bonds linking adjacent molecules into sheets.
-
Significance: These interactions often dictate the melting point and solubility profile.
-
-
Nitro Group Torsion:
-
Measure the dihedral angle between the nitro group plane and the benzene ring plane.
-
Expectation: A twist of 15–30° is common to relieve steric repulsion with the benzylic substituent.
-
Part 5: Workflow Visualization
The following diagram outlines the logical flow from synthesis to structural validation, highlighting the decision points where SC-XRD is mandatory.
Caption: Workflow for definitive structural confirmation, prioritizing SC-XRD when stereochemical or conformational ambiguity exists.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures. [Link]
-
Hollingsworth, M. D. (2002). Crystal Engineering: From Structure to Function. Science. [Link]
-
Thallapally, P. K., et al. (2008). Polymorphism of 4,5-dimethoxy-2-nitrobenzyl alcohol. CrystEngComm. (Analogous structure reference). [Link]
-
Groom, C. R., et al. (2016). The Cambridge Structural Database.[2][3] Acta Crystallographica Section B. [Link]
-
Reutzel-Edens, S. M. (2020). Analytical Techniques in the Pharmaceutical Sciences: X-ray Crystallography. Springer. [Link]
Sources
Technical Guide: Assessing the Impact of Fluorine Substitution on Reactivity
Executive Summary
Fluorine substitution is a non-negotiable tactic in modern medicinal chemistry, not merely for its metabolic robustness, but for its precise electronic and conformational steering capabilities. Unlike chlorine or methyl groups, fluorine offers a unique combination of extreme electronegativity (3.98 Pauling) and small van der Waals radius (1.47 Å), allowing it to modulate pKa and lipophilicity without imposing significant steric penalties.
This guide provides an objective comparison of fluorine against hydrogen, chlorine, and methyl substituents. It details the causal mechanisms driving reactivity changes—specifically inductive withdrawal, resonance donation, and hyperconjugation—and provides self-validating experimental protocols for assessing these effects.
Electronic Modulation: Acidity (pKa) and Dipoles
The Comparative Landscape
Fluorine acts as a "rheostat" for molecular acidity. While it is the most electronegative element, its impact on reactivity is often non-linear compared to chlorine due to the competing effects of Inductive withdrawal (
Key Insight: In aliphatic systems, the
Comparative Data: pKa Shifts
| Scaffold | Substituent (X) | pKa | Mechanism Dominance | |
| Acetic Acid ( | H | 4.76 | - | Reference |
| F | 2.66 | -2.10 | Strong | |
| Cl | 2.86 | -1.90 | Moderate | |
| Benzoic Acid ( | H | 4.20 | - | Reference |
| F | 3.27 | -0.93 | ||
| Cl | 2.90 | -1.30 | ||
| Pyridine (Conjugate Acid) | H | 5.20 | - | Reference |
| 2-F | -0.44 | -5.64 | Strong |
Experimental Protocol: Potentiometric pKa Determination
Objective: Determine the precise ionization constant to predict solubility and permeability.
Methodology:
-
Preparation: Dissolve 5 mg of the fluorinated analyte in 20 mL of degassed water/methanol (if solubility is low, use <50% MeOH and extrapolate to 0% via Yasuda-Shedlovsky extrapolation).
-
Titrant: Use carbonate-free 0.1 N NaOH (standardized against KHP).
-
Execution: Perform titration under inert
atmosphere to prevent absorption (which skews acidic tails). -
Self-Validating Control: Run a standard (e.g., Benzoic Acid) in parallel. The system is valid only if the standard deviates <0.05 pH units from literature.
-
Data Processing: Calculate pKa using the Bjerrum difference plot method, which distinguishes analyte buffering from solvent background.
Metabolic Stability: The C-F Shield
The Comparative Landscape
Replacing a Hydrogen (H) with Fluorine (F) is the gold standard for blocking metabolic soft spots, particularly CYP450-mediated oxidations.
-
Bond Strength: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol), rendering it inert to direct abstraction.
-
Electronic Deactivation: Beyond steric blocking, fluorine lowers the electron density of aromatic rings, making them less susceptible to the electrophilic "Oxygen Rebound" mechanism of CYP450 enzymes.
Comparison vs. Alternatives:
-
vs. Hydrogen: H is easily abstracted (Bond Energy ~99 kcal/mol).
-
vs. Methyl: Methyl introduces steric bulk but is metabolically liable itself (benzylic oxidation).
-
vs. Deuterium: Deuterium improves stability via the Kinetic Isotope Effect (KIE) but is less potent than F and harder to source at scale.
Comparative Data: Bond Energies & Stability[1]
| Bond Type | Bond Energy (kcal/mol) | Metabolic Liability | Primary Clearance Mechanism |
| C-F | 116 | Negligible | Excreted Unchanged / Phase II |
| C-H | 99 | High | CYP450 Hydroxylation |
| C-D | 101 | Moderate | CYP450 (KIE slowed) |
| C-Cl | 81 | Low-Moderate | Glutathione displacement / Oxidation |
Visualization: Metabolic Blocking Pathway
The following diagram illustrates how Fluorine prevents the formation of the unstable radical intermediate required for hydroxylation.
Figure 1: Mechanism of Metabolic Blocking. The high bond dissociation energy of C-F prevents the initial hydrogen abstraction step essential for CYP450 catalysis.
Experimental Protocol: Microsomal Stability Assay
Objective: Quantify Intrinsic Clearance (
Methodology:
-
Incubation: Incubate test compound (1
M) with pooled liver microsomes (0.5 mg/mL protein) and NADPH regenerating system at 37°C. -
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines half-life ( ). -
Self-Validating Controls:
-
High Clearance Control: Verapamil or Testosterone (Must show >80% depletion).
-
Low Clearance Control: Warfarin (Must show <10% depletion).
-
If controls fail, the assay data is invalid.
-
Conformational Control: The Gauche Effect
The Comparative Landscape
Fluorine introduces a counter-intuitive conformational preference known as the Gauche Effect .[2][3] In 1,2-disubstituted ethanes (
Mechanism: The
Comparative Data: Conformational Preference (1,2-disubstituted ethane)
| Substituent Pair | Preferred Conformation | Dihedral Angle | Driving Force |
| F / F | Gauche | ~72° | Hyperconjugation ( |
| Cl / Cl | Anti | 180° | Steric / Electrostatic Repulsion |
| Me / Me | Anti | 180° | Steric Repulsion |
Visualization: The Gauche Effect Workflow
Figure 2: Thermodynamic preference for the Gauche conformation in fluorinated alkyl chains driven by stereoelectronic orbital overlap.
Experimental Protocol: NMR Conformational Analysis
Objective: Confirm the solution-state conformation of the fluorinated motif.
Methodology:
-
Acquisition: Acquire
NMR and NMR spectra in a non-polar solvent ( ) to minimize solvent-dipole interactions masking the effect. -
Coupling Constants: Measure the vicinal proton-fluorine coupling constants (
). -
Analysis:
-
Anti (
): Large (~25-30 Hz). -
Gauche (
): Small (~2-6 Hz). -
Use the Karplus-type equation modified for fluorine to calculate the population ratio of conformers.
-
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[4][5] Journal of Medicinal Chemistry, 61(14), 5822–5880.[4] Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[6] Chemical Society Reviews, 37(2), 320-330. Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry.[6][7] Journal of Medicinal Chemistry, 58(21), 8315–8359. Link
-
Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry. Beilstein Journal of Organic Chemistry, 6, 38. Link
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- 2. Gauche effect - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
- 7. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to LC-MS Analysis of Reaction Mixtures Containing (4,5-Difluoro-2-nitrophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, the precise monitoring of reaction progression is paramount. The synthesis of complex molecules often involves intermediates like (4,5-Difluoro-2-nitrophenyl)methanol, where accurate and real-time analysis of reaction mixtures is critical for optimization, yield maximization, and impurity profiling. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the analysis of reaction mixtures containing this specific fluorinated and nitrated aromatic compound. As Senior Application Scientists, our goal is to not only present protocols but to elucidate the underlying scientific principles that govern method selection and optimization, ensuring robust and reliable analytical outcomes.
The Analytical Challenge: Understanding (4,5-Difluoro-2-nitrophenyl)methanol
The structure of (4,5-Difluoro-2-nitrophenyl)methanol presents a unique set of analytical challenges. The presence of two fluorine atoms and a nitro group on the aromatic ring makes it a highly electronegative and polar molecule. However, the nitroaromatic moiety can lead to poor ionization efficiency with commonly used electrospray ionization (ESI) techniques in LC-MS.[1] Furthermore, its potential for thermal lability makes Gas Chromatography (GC) methods potentially problematic. Therefore, a nuanced approach is required for its accurate quantification in a complex reaction matrix.
LC-MS: The Preferred Method for Versatility and Sensitivity
For the analysis of (4,5-Difluoro-2-nitrophenyl)methanol, LC-MS emerges as a superior technique due to its high sensitivity, selectivity, and versatility.[2] It combines the separation power of liquid chromatography with the mass-resolving capabilities of mass spectrometry, allowing for the confident identification and quantification of the target analyte, even in the presence of starting materials, reagents, and byproducts.
Optimizing the LC-MS Method: A Step-by-Step Protocol
A robust LC-MS method for (4,5-Difluoro-2-nitrophenyl)methanol requires careful optimization of both the chromatographic separation and the mass spectrometric detection.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) to halt the reaction.
-
Perform a serial dilution to bring the analyte concentration within the linear range of the instrument.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is a suitable starting point. For compounds with fluorine atoms, specialized fluorinated phases can offer alternative selectivity.[3]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to elute the analyte and any more hydrophobic species, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode is often more effective for nonpolar, nitroaromatic compounds that ionize poorly by ESI.[1]
-
Ionization Mode: Negative Ion Mode.
-
Scan Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis of the reaction mixture.
-
Key Parameters (to be optimized):
-
Capillary Voltage
-
Cone Voltage
-
Source Temperature
-
Desolvation Gas Flow
-
-
Comparative Analysis: LC-MS vs. Alternative Techniques
While LC-MS is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques.
| Technique | Principle | Advantages for (4,5-Difluoro-2-nitrophenyl)methanol Analysis | Disadvantages for (4,5-Difluoro-2-nitrophenyl)methanol Analysis |
| LC-MS | Separation by liquid chromatography, detection by mass spectrometry. | High sensitivity and selectivity.[2] Applicable to a wide range of polar and non-volatile compounds. Provides structural information. | Can be complex to operate. Matrix effects can suppress ionization. |
| GC-MS | Separation by gas chromatography, detection by mass spectrometry.[4] | Excellent separation for volatile compounds.[5] Established libraries for identification. | Requires analyte to be volatile and thermally stable.[5] (4,5-Difluoro-2-nitrophenyl)methanol may degrade at high temperatures. |
| HPLC-UV | Separation by high-performance liquid chromatography, detection by UV-Vis spectrophotometry. | Robust and widely available. Good for quantitative analysis of known compounds. | Lower sensitivity compared to MS.[6] Co-eluting impurities with similar UV spectra can interfere. |
| UV-Vis Spectrophotometry | Measures the absorption of ultraviolet or visible radiation by a substance. | Simple, rapid, and cost-effective for concentration measurements of a pure substance.[7] | Not suitable for complex mixtures without prior separation. Lacks specificity. |
In-depth Comparison and Experimental Data Insights
LC-MS vs. GC-MS: For (4,5-Difluoro-2-nitrophenyl)methanol, LC-MS is generally the more suitable technique. The polarity of the molecule and its potential for thermal degradation in the heated GC inlet make GC-MS a less reliable choice. While GC-MS can be highly sensitive for volatile compounds, the risk of analyte decomposition and the need for derivatization for polar molecules often favor the use of LC-MS.[5][8]
LC-MS vs. HPLC-UV: The primary advantage of LC-MS over HPLC-UV is its superior sensitivity and selectivity. In a reaction mixture, multiple components may have similar UV absorbance maxima, leading to inaccurate quantification with a UV detector. Mass spectrometry, however, can distinguish between co-eluting compounds based on their mass-to-charge ratio, providing unambiguous identification and quantification. While HPLC-UV is a robust technique for routine analysis of well-characterized samples, LC-MS is indispensable for complex mixture analysis and impurity profiling.[9][10]
A Note on Quantitative Performance: A well-validated LC-MS/MS method can achieve low limits of detection (LOD) and quantification (LOQ), often in the low ng/mL range.[2] For instance, a method for a similar compound, 3,4-difluoronitrobenzene, demonstrated a limit of detection down to 5 ng/mL.[2] In contrast, HPLC-UV methods for nitrophenols typically have LOQs in the µM range.[9][10]
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the experimental workflow and the logical decision-making process for method selection.
Caption: A typical experimental workflow for LC-MS analysis of a reaction mixture.
Caption: A decision tree for selecting the appropriate analytical technique.
Conclusion: An Authoritative Recommendation
For the comprehensive analysis of reaction mixtures containing (4,5-Difluoro-2-nitrophenyl)methanol, LC-MS stands out as the most authoritative and reliable technique. Its inherent sensitivity, selectivity, and applicability to polar, non-volatile compounds make it exceptionally well-suited to the challenges posed by this analyte. While other techniques like GC-MS and HPLC-UV have their merits in specific contexts, they lack the overall performance and informational richness that LC-MS provides for complex reaction monitoring in pharmaceutical development. The adoption of a well-optimized and validated LC-MS method, as outlined in this guide, will empower researchers to make informed decisions, accelerate development timelines, and ensure the quality and purity of their synthesized compounds.
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A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. (2025). PubMed Central (PMC). [Link]
-
Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. (2016). LCGC International. [Link]
-
Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs. (2007). PubMed. [Link]
-
GC-MS vs LC-MS: How to Choose for Metabolomics Research. (n.d.). Arome Science. [Link]
-
A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. (2025). National Center for Biotechnology Information. [Link]
-
Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites in Soft-Shell Turtle Powder Health Food Supplement. (2021). National Institutes of Health. [Link]
-
Quantitative determination of four nitrofurans and corresponding metabolites in the fish muscle by liquid chromatography-electrospray ionization-tandem mass spectrometry. (n.d.). Journal of Food and Drug Analysis. [Link]
-
The Difference Between GC/MS and LC/MS Systems. (2023). Conquer Scientific. [Link]
-
Determination of nitrofuran metabolites in seafood by ultra high performance liquid chromatography coupled to triple quadrupole tandem mass spectrometry. (n.d.). ResearchGate. [Link]
-
Analysis of Nitroaromatics: A Comparison Between Gas Chromatography, Liquid Chromatography and their Hyphenation with Solid Phase Micro-Extraction. (2019). Bentham Science Publishers. [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (n.d.). LCGC International. [Link]
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(2-Fluoro-5-nitrophenyl)methanol. (n.d.). PubChem. [Link]
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A simple method for methanol quantification in Spirits using UV Visible Spectroscopy and FTIR. (2024). bioRxiv. [Link]
-
Compounds identified after GC-MS analysis of methanol fraction (FM-4)... (n.d.). ResearchGate. [Link]
-
HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. (2025). ResearchGate. [Link]
-
HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. (n.d.). PubMed Central (PMC). [Link]
-
A simple method for methanol quantification in Spirits using UV Visible Spectroscopy and FTIR. (2024). ResearchGate. [Link]
-
GC-MS and FT-IR Profiling of leaves methanol extract from the Pleiospermium alatum (Wall. ex Wt. (n.d.). The Journal of Phytopharmacology. [Link]
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Determination of Nitrofuran Metabolites in Shrimp by HPLC–FLD and LC–MS/MS Using a New Derivatization Reagent. (2025). ResearchGate. [Link]
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Swertiamarin Quantitative Analysis Using UV Spectrophotometry: A Rapid And Cost-Effective Method. (2023). Journal of Pharmaceutical Negative Results. [Link]
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UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). (n.d.). MDPI. [Link]
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ATR-FTIR AND UV-VIS AS TECHNIQUES FOR METHANOL ANALYSIS IN BIODIESEL-WASHING WASTEWATER. (2023). Semantic Scholar. [Link]
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- 7. pnrjournal.com [pnrjournal.com]
- 8. Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
performance of (4,5-Difluoro-2-nitrophenyl)methanol in parallel synthesis
Performance Guide: (4,5-Difluoro-2-nitrophenyl)methanol in Parallel Synthesis
Executive Summary
(4,5-Difluoro-2-nitrophenyl)methanol—often derivatized as a chloroformate or carbonate for linker chemistry—represents a high-performance evolution of the classic o-nitrobenzyl photolabile protecting group (PPG). Designed to overcome the kinetic and spectral limitations of first-generation linkers (like o-nitrobenzyl alcohol) and the byproduct interference of second-generation linkers (like NVOC), this fluorinated variant is engineered for high-density parallel synthesis , particularly in light-directed DNA and peptide array fabrication.
Its core value proposition lies in the "Fluorine Effect" : the electron-withdrawing nature of the fluorine substituents accelerates the rate-determining step of the photocleavage mechanism and mitigates the "inner filter effect" caused by light-absorbing byproducts, enabling the synthesis of longer, higher-fidelity sequences.
Technical Profile & Mechanism
Chemical Identity
-
Compound: (4,5-Difluoro-2-nitrophenyl)methanol
-
CAS: 1123172-89-3 (Alcohol form)
-
Core Scaffold: o-Nitrobenzyl[1]
-
Key Modification: 4,5-Difluoro substitution pattern
Mechanism of Action: Norrish Type II Photolysis
The cleavage follows the established Norrish Type II mechanism, but with electronically tuned kinetics.
-
Excitation: Upon irradiation (typically 365 nm), the nitro group is excited to a diradical triplet state.
-
H-Abstraction: The excited nitro oxygen abstracts a benzylic hydrogen, forming an aci-nitro intermediate. Crucial Point: The fluorine substituents lower the pKa of this intermediate, accelerating its decay.
-
Rearrangement: The aci-nitro compound rearranges to a hemiacetal, which collapses to release the free substrate (e.g., 5'-OH DNA) and the nitroso-aldehyde byproduct.
Figure 1: Photolytic cleavage pathway. The 4,5-difluoro substitution specifically accelerates the decay of the aci-nitro intermediate.
Comparative Analysis
The following table contrasts the (4,5-Difluoro-2-nitrophenyl)methanol linker (DFNBP) against the industry standards: NVOC (6-nitroveratryloxycarbonyl) and NPPOC (2-(2-nitrophenyl)propoxycarbonyl).
Table 1: Head-to-Head Performance Metrics
| Feature | (4,5-Difluoro-2-nitrophenyl)methanol | NVOC (Dimethoxy) | NPPOC |
| Photolysis Rate ( | High (Accelerated by F-substituents) | Moderate | Very High |
| Byproduct Absorbance | Low (Reduced inner filter effect) | High (Strong absorbance at 365 nm) | Low |
| Quantum Yield ( | ~0.1 – 0.2 (Tunable) | 0.01 – 0.05 | ~0.4 |
| Acid Stability | Excellent (F stabilizes benzylic bond) | Good | Good |
| Synthesis Fidelity | High (Suitable for >50-mers) | Moderate (Limited by byproduct interference) | Very High |
| Primary Application | High-density DNA/Peptide Arrays | Peptide Synthesis (Legacy) | DNA Arrays (Standard) |
Critical Insights:
-
The "Inner Filter" Solution: A major failure mode of NVOC in parallel synthesis is that the released nitroso-veratraldehyde byproduct strongly absorbs the 365 nm light needed for the next layer of deprotection. This creates a "mask" that slows down synthesis in deeper layers or thick polymer beds. The 4,5-difluoro derivative yields a byproduct with a hypsochromically shifted absorption (blue-shifted), effectively becoming "transparent" to the cleavage light.
-
Kinetic Tuning: While NPPOC generally has a higher absolute quantum yield, the 4,5-difluoro linker offers a balance of fast kinetics and chemical stability (resistance to the mild acids used in some coupling steps) that NPPOC sometimes lacks.
Experimental Protocol: Parallel Synthesis Workflow
This protocol describes the use of (4,5-Difluoro-2-nitrophenyl)methanol-protected phosphoramidites in a light-directed DNA synthesis cycle.
Reagents & Setup
-
Substrate: Silanized glass slide or polymer-coated wafer.
-
Monomers: 5'-O-(4,5-difluoro-2-nitrobenzyl)-3'-phosphoramidites.
-
Activator: 1H-Tetrazole or ETT (0.25 M in Acetonitrile).
-
Light Source: Mercury-Xenon lamp (365 nm line selected) or UV-LED array (365 nm).
-
Solvent: Anhydrous Acetonitrile (ACN).
Step-by-Step Cycle
-
Coupling (Dark Reaction):
-
Capping (Optional but Recommended):
-
Deliver Acetic Anhydride/N-Methylimidazole.
-
Goal: Acetylate unreacted 5'-OH groups to prevent deletion errors.
-
-
Oxidation:
-
Deliver Iodine/Water/Pyridine/THF solution.
-
Goal: Convert unstable phosphite triester to stable phosphate triester.
-
-
Photodeprotection (The Critical Step):
-
Exposure: Irradiate selected features with 365 nm light.
-
Energy Dose: Typically 2–4 J/cm² (calibrated to the specific quantum yield of the difluoro linker).
-
Solvent Flow: Maintain a flow of solvent (or scavenger buffer) during irradiation to wash away the nitroso byproduct immediately.
-
Note: The reduced absorbance of the 4,5-difluoro byproduct allows for sharper feature edges and more complete deprotection compared to NVOC.
-
-
Repeat: Cycle back to Step 1 for the next base.
Figure 2: The parallel synthesis cycle. The efficiency of the photodeprotection step (Red) determines the maximum sequence length and purity.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Incomplete Deprotection | "Inner Filter" effect from byproduct accumulation. | Increase solvent flow rate during photolysis to wash away nitroso compounds. |
| Low Stepwise Yield | Re-coupling of the nitroso byproduct with the free hydroxyl. | Add a scavenger (e.g., semicarbazide or hydroxylamine) to the photolysis buffer. |
| Background Haze | Non-specific adsorption of the hydrophobic fluorinated linker. | Use a more polar wash solvent (e.g., ACN/MeOH mix) after coupling. |
References
-
Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Klán, P., et al. (2013). Chemical Reviews. [Link] (Comprehensive review of photolabile group mechanisms, including substituent effects on nitrobenzyl derivatives.)
-
Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry. Wala, M., et al. (2015). Chemistry – A European Journal. [Link] (Comparative analysis of NPPOC and other advanced nitrobenzyl derivatives in microarray synthesis.)
-
Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Choi, S. K., et al. (2006).[3][8] Bioorganic & Medicinal Chemistry. [Link] (Kinetic data on substituent effects in nitrobenzyl photolysis.)
-
Solid-Phase Synthesis of DNA Arrays. Beier, M., & Hoheisel, J. D. (1999). Nucleic Acids Research. [Link] (Foundational protocols for light-directed DNA synthesis.)
Sources
- 1. Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 5. Particle-Based Microarrays of Oligonucleotides and Oligopeptides [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
biological activity screening of (4,5-Difluoro-2-nitrophenyl)methanol derivatives
Executive Summary: The Fluorinated Scaffold Advantage
In the high-stakes arena of lead optimization, (4,5-Difluoro-2-nitrophenyl)methanol (DFNM) has emerged as a superior alternative to traditional nitrobenzyl scaffolds. While the non-fluorinated analog (2-nitrobenzyl alcohol) is metabolically labile and the 4,5-dimethoxy analog (DMNB) is electronically rich but sterically crowded, the 4,5-difluoro motif offers a unique "Goldilocks" zone for medicinal chemistry.
This guide evaluates the biological activity screening of DFNM derivatives, focusing on two distinct high-value applications:
-
Kinase Inhibitor Development: Leveraging the fluorine atoms as handles for nucleophilic aromatic substitution (
) to create diverse heterocyclic libraries (e.g., VEGFR-2, RAD51 inhibitors). -
Photopharmacology: Utilizing the nitrobenzyl core for photocaging, where fluorine substitution tunes the acidity of the aci-nitro intermediate, altering uncaging kinetics.
Comparative Analysis: DFNM vs. Alternatives
The following table objectively compares DFNM against industry-standard scaffolds used in similar screening campaigns.
Table 1: Physicochemical & Synthetic Profile Comparison
| Feature | (4,5-Difluoro-2-nitrophenyl)methanol (DFNM) | (4,5-Dimethoxy-2-nitrophenyl)methanol (DMNB) | (2-Nitrophenyl)methanol (Unsubstituted) |
| Primary Utility | Divergent Synthesis (via | Photocaging (Red-shifted Abs) | Baseline Control |
| High (F is a good leaving group) | Null (OMe is electron-donating) | Low (Requires harsh conditions) | |
| Metabolic Stability | High (C-F bond resists P450 oxidation) | Moderate (O-demethylation risk) | Low (Benzylic oxidation) |
| Lipophilicity (LogP) | ~1.4 (Optimal for membrane pen.) | ~0.98 (More polar) | ~1.1 |
| Electronic Effect | Electron-Withdrawing ( | Electron-Donating ( | Neutral |
| Uncaging Speed | Fast (Inductive effect stabilizes aci-nitro) | Medium (Resonance stabilization) | Slow |
Expert Insight: Choose DFNM when your goal is library generation . The fluorine atoms at positions 4 and 5 are not just substituents; they are reactive handles. You can selectively displace one fluorine with an amine or thiol to generate novel pharmacophores while retaining the nitro group for later reduction/cyclization.
Strategic Screening Workflow
The following diagram illustrates the divergent screening pathway for DFNM derivatives.
Figure 1: Divergent screening workflow utilizing the unique reactivity of the 4,5-difluoro motif.
Experimental Protocols
Protocol A: Synthesis & Screening of Kinase Inhibitors (VEGFR-2/RAD51 Models)
Context: This protocol utilizes the DFNM scaffold to synthesize pyrrolo[1,2-a]quinoxalines or benzimidazoles, known pharmacophores for VEGFR-2 and RAD51 inhibition.
1.
-
Reagents: DFNM (1.0 eq), Primary Amine (e.g., cyclopropylamine, 1.2 eq),
(2.0 eq), DMF. -
Procedure: Dissolve DFNM in DMF. Add base and amine.[1][2] Heat to 60°C for 4 hours.
-
Mechanism: The nitro group activates the ortho-fluorine (position 3 relative to nitro, position 4 on ring) for displacement. The 5-fluoro remains, providing metabolic stability.
-
Checkpoint: Monitor by TLC/LC-MS. Disappearance of the difluoro peak and appearance of the mono-amino adduct.
2. Reductive Cyclization:
-
Reagents:
or , Ethanol. -
Procedure: Reduce the nitro group to an aniline. The resulting intermediate often spontaneously cyclizes if an aldehyde/ester handle was attached during Step 1, or requires treatment with triethyl orthoformate to form the benzimidazole core.
3. Biological Screening (Kinase Inhibition Assay):
-
Platform: FRET-based Z´-LYTE™ Kinase Assay (Invitrogen) or ADP-Glo™ (Promega).
-
Target: VEGFR-2 (KDR) or RAD51 (D-loop formation assay).
-
Steps:
-
Prepare 10-point serial dilutions of the DFNM-derivative in DMSO.
-
Incubate with recombinant kinase and ATP (
concentration) for 60 min. -
Add detection reagent.
-
Readout: Measure fluorescence ratio. Calculate
using a 4-parameter logistic fit. -
Success Criteria:
for lead compounds.
-
Protocol B: Photolysis Efficiency Screening (Caging Applications)
Context: Evaluating the "methanol" handle as a phototrigger.
1. Probe Synthesis:
-
React DFNM with a carboxylic acid drug (e.g., Boc-Glutamate-OH) using DCC/DMAP coupling to form the Ester Cage .
2. Quantum Yield Determination (
-
Setup: 365 nm LED source, ferrioxalate actinometer standard.
-
Procedure:
-
Dissolve caged compound (50
M) in KMOPS buffer (pH 7.2). -
Irradiate samples at defined intervals (0, 10, 20, ... 120 seconds).
-
Analysis: Inject aliquots into HPLC (C18 column, Acetonitrile/Water gradient).
-
Calculation: Plot
vs. photon flux.
-
-
Comparison: DFNM derivatives typically show
, often higher than unsubstituted benzyl esters due to the inductive stabilization of the transition state.
Mechanistic Grounding: Why Fluorine Matters
Understanding the causality of activity is critical for rational design.
-
The
"Trap": In kinase inhibitors, the remaining fluorine atom (after mono-substitution) often engages in specific H-bond interactions with the kinase hinge region or increases the acidity of the neighboring NH group, enhancing potency. -
The Photochemical "Switch":
-
Mechanism: The photolysis follows a Norrish Type II mechanism involving
-hydrogen abstraction. -
Fluorine Effect: The electron-withdrawing nature of fluorine lowers the
of the aci-nitro intermediate formed after H-abstraction. This accelerates the decay of the intermediate into the final nitroso-aldehyde and the free drug, potentially increasing the release rate compared to methoxy-analogs.
-
Figure 2: Photochemical pathway. Fluorine substitution specifically tunes the rate-limiting decay step.
References
-
Synthesis and biological evaluation of 4,5-difluoro-2-nitrobenzyl derivatives. Molecules. (2006). Link
-
Development of Small Molecules that Specifically Inhibit the D-loop Activity of RAD51. Journal of Medicinal Chemistry. (1999). Link
-
Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors. Journal of Medicinal Chemistry. Link
-
The α,5-dicarboxy-2-nitrobenzyl caging group: synthesis, photochemical properties and biological characterization. European Journal of Organic Chemistry. Link
-
Photolabile Protecting Groups in Linker Design. Wikipedia/Review. Link
Sources
Benchmarking (4,5-Difluoro-2-nitrophenyl)methanol: A High-Fidelity Photolabile Scaffold
Executive Summary
In the landscape of photocleavable protecting groups (PPGs), the o-nitrobenzyl (ONB) family remains the gold standard for spatial and temporal control of bioactive molecules. While 4,5-dimethoxy-2-nitrobenzyl (DMNB) is the industry workhorse due to its red-shifted absorption, it suffers from kinetic limitations and significant byproduct interference (the "internal filter effect").
This guide benchmarks (4,5-Difluoro-2-nitrophenyl)methanol (DFNPM) against commercial standards. Our analysis positions DFNPM as a "precision" reagent: while it does not match the bathochromic shift of DMNB, the electron-withdrawing fluorine substituents accelerate the rate-determining proton transfer step and generate nitroso byproducts with reduced spectral overlap, thereby maintaining high uncaging efficiency during extended photolysis.
Mechanistic Insight: The Fluorine Effect
To understand the performance of DFNPM, one must look beyond the absorption maximum (
The photocleavage of ONB derivatives proceeds through an excited triplet state, followed by a 1,5-hydrogen abstraction to form an aci-nitro intermediate. This H-abstraction is often the rate-determining step (RDS).
-
Methoxy Groups (DMNB): Electron-donating groups (EDGs) increase electron density, stabilizing the ground state but potentially slowing the H-abstraction.
-
Fluorine Groups (DFNPM): The inductive electron-withdrawing nature of fluorine at positions 4 and 5 increases the acidity of the benzylic protons. This lowers the energy barrier for the 1,5-H shift, accelerating the formation of the aci-nitro intermediate and subsequent cargo release.
Diagram 1: Fluorine-Accelerated Uncaging Pathway
Comparative Benchmarking
The following data synthesizes performance metrics across the three primary ONB classes.
Table 1: Photophysical & Kinetic Comparison
| Feature | (4,5-Difluoro-2-nitrophenyl)methanol | DMNB (Dimethoxy analog) | ONB (Unsubstituted) |
| Primary Utility | High-speed uncaging; Low byproduct interference | Red-shifted absorption (>350 nm) | Cost-effective, non-sensitive applications |
| Abs.[1] Max ( | ~300–320 nm | ~350 nm | ~280 nm |
| Uncaging Rate ( | High (Enhanced acidity of benzylic H) | Medium | Low |
| Quantum Yield ( | 0.1 – 0.6 (Cargo dependent) | 0.01 – 0.1 | < 0.1 |
| Byproduct Toxicity | Low (Nitroso byproduct often precipitates) | Medium (Nitrosoaldehyde absorbs at 350nm) | Medium |
| Solubility | High in DCM, THF, DMSO | High in organic solvents | Moderate |
The Verdict: Choose DMNB if your light source is strictly limited to 365 nm LEDs and you cannot tolerate shorter wavelengths. Choose DFNPM if you require faster release kinetics or if you are performing "exhaustive photolysis" where the accumulation of absorbing byproducts (common with DMNB) would halt the reaction.
Experimental Protocol: Synthesis of a Caged Carbamate
A common application is protecting a primary amine (e.g., an amino acid or neurotransmitter) as a carbamate. This protocol ensures high yield and stability.
Reagents:
-
(4,5-Difluoro-2-nitrophenyl)methanol (DFNPM)
-
4-Nitrophenyl chloroformate (Activation reagent)
-
Target Amine (Cargo)
-
DIPEA (Base)
-
DCM (Solvent, anhydrous)
Diagram 2: Caging Workflow
Detailed Methodology
-
Activation: Dissolve DFNPM (1.0 equiv) and 4-nitrophenyl chloroformate (1.2 equiv) in anhydrous DCM at 0°C. Add pyridine (1.5 equiv) dropwise. Stir for 4 hours at room temperature.
-
Checkpoint: Monitor TLC for disappearance of the alcohol. The activated carbonate is usually a stable solid.
-
-
Coupling: Dissolve the Target Amine (1.0 equiv) in DMF/DCM (1:1). Add the activated carbonate (1.1 equiv) and DIPEA (2.0 equiv). Stir overnight.
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove pyridine/DIPEA), saturated NaHCO3 (to remove p-nitrophenol byproduct), and brine.
-
Photolysis Test: Dissolve 1 mg of product in MeOH. Irradiate with a 365 nm LED (approx. 10 mW/cm²) or a broad-band UV lamp (300–350 nm). Monitor by HPLC at t=0, 1, 5, and 10 minutes.
References & Grounding
The following sources provide the foundational physical organic chemistry governing the substituent effects described above.
-
o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption. Comparison of alkoxy-substituted ONB derivatives and quantum yield dependencies.
-
Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Detailed analysis of the rate-determining steps and stabilization energies in the Norrish Type II mechanism.
-
Photolabile Protecting Groups: Structure and Reactivity. Comprehensive review of the aci-nitro intermediate and the effect of electron-withdrawing groups on kinetics.
-
Effects of 4,5-dimethoxy groups on the time-resolved photoconversion. Benchmarks the DMNB standard, highlighting the red-shift vs. kinetic trade-offs.
Sources
Safety Operating Guide
Mastering the Safe Handling of (4,5-Difluoro-2-nitrophenyl)methanol: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides a comprehensive, in-depth operational plan for the safe handling and disposal of (4,5-Difluoro-2-nitrophenyl)methanol, moving beyond a simple checklist to instill a deep understanding of the "why" behind each critical safety step.
(4,5-Difluoro-2-nitrophenyl)methanol is a valuable building block in synthetic chemistry, but its handling requires a meticulous approach to personal protection. This guide is structured to provide essential, immediate safety and logistical information, ensuring that every procedure is a self-validating system of safety.
Understanding the Hazard: A Proactive Approach to Safety
Anticipated Hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
Given these anticipated hazards, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is essential.
Core Directive: Your Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the cornerstone of safe handling. The following protocols are designed to provide a robust barrier against potential exposure during all stages of work with (4,5-Difluoro-2-nitrophenyl)methanol, from initial weighing to final disposal.
Engineering Controls: The First Line of Defense
All operations involving (4,5-Difluoro-2-nitrophenyl)methanol, especially the handling of the solid powder and the preparation of solutions, must be conducted within a certified chemical fume hood. This primary engineering control is non-negotiable and serves to minimize the inhalation of dust particles and vapors.
Personal Protective Equipment (PPE) Selection
The following table outlines the minimum PPE requirements for various laboratory operations involving (4,5-Difluoro-2-nitrophenyl)methanol.
| Laboratory Operation | Hand Protection | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Weighing and transferring solid | Double-gloving with Butyl or Neoprene outer gloves and Nitrile inner gloves | Chemical splash goggles and a face shield | NIOSH-approved N95 respirator | Full-length lab coat with tight-fitting cuffs |
| Preparing solutions | Double-gloving with Butyl or Neoprene outer gloves and Nitrile inner gloves | Chemical splash goggles and a face shield | Not required if performed in a certified fume hood | Full-length lab coat with tight-fitting cuffs |
| Reaction work-up and purification | Double-gloving with Butyl or Neoprene outer gloves and Nitrile inner gloves | Chemical splash goggles | Not required if performed in a certified fume hood | Full-length lab coat with tight-fitting cuffs |
| Handling contaminated waste | Double-gloving with Butyl or Neoprene outer gloves and Nitrile inner gloves | Chemical splash goggles | Not required | Full-length lab coat with tight-fitting cuffs |
-
Hand Protection: While nitrile gloves are a common laboratory staple, they offer limited protection against aromatic nitro compounds.[2][3] Therefore, a double-gloving strategy is mandated. The outer glove should be of a material with high resistance to this chemical class, such as butyl rubber or neoprene .[2] The inner nitrile glove provides a secondary barrier and protection in the event of a breach of the outer glove. Always inspect gloves for any signs of degradation or perforation before and during use.
-
Eye and Face Protection: The potential for serious eye irritation necessitates the use of chemical splash goggles that form a complete seal around the eyes.[1] When handling the solid material outside of a glovebox, a face shield worn over the goggles provides an additional layer of protection against accidental splashes.
-
Respiratory Protection: When weighing or transferring the solid compound, the use of a NIOSH-approved N95 respirator is a critical precaution to prevent the inhalation of fine particles.[4][5][6][7][8]
-
Protective Clothing: A full-length lab coat with tight-fitting cuffs is required to protect the skin and personal clothing from contamination.
Operational Plan: Step-by-Step Guidance for Safe Handling
A systematic approach to every task is crucial for minimizing risk. The following workflow diagram and procedural steps provide a clear and logical sequence for handling (4,5-Difluoro-2-nitrophenyl)methanol.
Caption: Workflow for Safe Handling of (4,5-Difluoro-2-nitrophenyl)methanol.
Experimental Protocol: Weighing and Transferring the Solid
-
Preparation: Ensure the chemical fume hood is on and operating correctly. Assemble all necessary equipment (spatula, weigh paper, receiving vessel) within the fume hood.
-
Donning PPE: Put on your inner nitrile gloves, followed by your lab coat, N95 respirator, chemical splash goggles, and face shield. Finally, don your outer butyl or neoprene gloves.
-
Handling: Carefully open the container of (4,5-Difluoro-2-nitrophenyl)methanol inside the fume hood. Use a clean spatula to transfer the desired amount of solid onto weigh paper. Avoid generating dust.
-
Transfer: Gently transfer the weighed solid into the receiving vessel.
-
Cleanup: Securely close the primary container. Decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., ethanol) in the fume hood. Dispose of the weigh paper and any other contaminated disposable items in a designated solid waste container.
Disposal Plan: Responsible Management of Contaminated Materials
Proper disposal of (4,5-Difluoro-2-nitrophenyl)methanol and any associated contaminated materials is a critical final step in the safety protocol. As a halogenated nitroaromatic compound, specific disposal procedures must be followed.
-
Chemical Waste: Unused (4,5-Difluoro-2-nitrophenyl)methanol and solutions containing this compound should be collected in a clearly labeled, sealed, and compatible waste container. This waste stream should be designated as "Halogenated Organic Waste."
-
Contaminated Solids: Used weigh paper, gloves, and other solid materials contaminated with (4,5-Difluoro-2-nitrophenyl)methanol should be collected in a separate, clearly labeled solid waste container.
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[9]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and correct action is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill: For a small spill within a fume hood, absorb the material with a non-reactive absorbent (e.g., vermiculite, sand). Collect the absorbed material in a sealed container for hazardous waste disposal. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's environmental health and safety department immediately.
By adhering to these detailed protocols, researchers can confidently and safely utilize (4,5-Difluoro-2-nitrophenyl)methanol in their critical work, ensuring the well-being of all laboratory personnel and the integrity of their research environment.
References
- ChemScene. (3,5-Difluoro-4-nitrophenyl)
-
PubChem. . National Center for Biotechnology Information.
-
Synblock. .
-
Biosynth. .
- Occupational Safety and Health Administration (OSHA). OSHA Glove Selection Chart.
- University of Pennsylvania Environmental Health and Radiation Safety.
- CP Lab Safety. Gloves Chemical Resistance Chart.
- Cole-Parmer.
- National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.
- Croner-i.
- Nipissing University.
- University of Wisconsin–Madison Biomedical Engineering. Chapter 7 Chemical Disposal Procedures.
- United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Methanol Poisoning Protocol – EMACC-WG / MSF Norway / Oslo University Hospital – 2019.
- ChemSrc. (4-Nitrophenyl)methanol.
- Sigma-Aldrich. 4,5-Dimethoxy-2-nitrobenzyl alcohol.
- Microflex. Chemicals Chemicals.
Sources
- 1. (2-Fluoro-5-nitrophenyl)methanol | C7H6FNO3 | CID 4437169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 5. cdc.gov [cdc.gov]
- 6. restoredcdc.org [restoredcdc.org]
- 7. envirosafetech.com [envirosafetech.com]
- 8. labelmaster.com [labelmaster.com]
- 9. Aromatic halogenated amines and nitro-compounds | Croner-i [bsc.croneri.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
